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1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Documentation Hub

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  • Product: 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
  • CAS: 1795212-40-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Properties and Melting Point of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the methodologies required to determine the thermodynamic properties and melting point of the nove...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the thermodynamic properties and melting point of the novel heterocyclic compound, 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. Given the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological framework, drawing upon established principles of thermal analysis and the known characteristics of its constituent chemical moieties: a furan ring, a piperidine core, and a 1,2,3-triazole substituent.

The synthesis of analogous compounds has been reported, typically involving the acylation of a substituted piperidine with furan-2-carbonyl chloride.[1][2] The characterization of such novel compounds is a critical step in drug development, as thermodynamic properties influence solubility, stability, and bioavailability.

Table of Contents

  • Predicted Physicochemical Properties

  • Synthesis and Sample Preparation

  • Experimental Determination of Melting Point and Thermodynamic Properties

    • Differential Scanning Calorimetry (DSC)

    • Thermogravimetric Analysis (TGA)

  • Data Interpretation and Expected Results

  • References

Predicted Physicochemical Properties

While experimental data for the target compound is not available, we can predict some of its properties based on its structural components. The presence of the polar triazole and furan rings, along with the carbonyl group, suggests that the molecule will exhibit moderate polarity. The piperidine ring provides a degree of conformational flexibility. These features will influence the crystal packing and, consequently, the melting point and other thermodynamic parameters.

PropertyPredicted Value/RangeJustification
Melting Point (°C) 100 - 200Based on melting points of similar furan and triazole derivatives.[3][4][5]
Thermal Stability Decomposes above 200°CHeterocyclic compounds often exhibit good thermal stability.[6][7]
Appearance White to off-white solidTypical for small organic molecules of this class.[8]

Synthesis and Sample Preparation

A plausible synthetic route to 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is outlined below. The purity of the sample is paramount for accurate thermodynamic analysis.

Proposed Synthesis Workflow

cluster_synthesis Synthesis of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine start 4-(1H-1,2,3-triazol-1-yl)piperidine reagent1 Furan-2-carbonyl chloride Triethylamine, DCM reaction1 Acylation start->reaction1 reagent1->reaction1 product 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine reaction1->product purification Column Chromatography product->purification final_product Pure Compound purification->final_product

Caption: Proposed synthesis of the target compound.

Step-by-Step Synthesis Protocol:
  • Dissolve 4-(1H-1,2,3-triazol-1-yl)piperidine in a suitable aprotic solvent, such as dichloromethane (DCM).

  • Add a stoichiometric equivalent of furan-2-carbonyl chloride to the solution.

  • Introduce a slight excess of a non-nucleophilic base, like triethylamine, to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Purify the crude product using column chromatography on silica gel to obtain the pure compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Determination of Melting Point and Thermodynamic Properties

The following are detailed protocols for the determination of the melting point and other thermodynamic properties using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[9] It provides information on melting point, enthalpy of fusion, and heat capacity.

cluster_dsc DSC Analysis Workflow sample_prep Sample Preparation (2-5 mg in Al pan) instrument_setup Instrument Setup (N₂ purge, heating rate) sample_prep->instrument_setup data_acquisition Data Acquisition (Heating Ramp) instrument_setup->data_acquisition data_analysis Data Analysis (Melting point, ΔHfus) data_acquisition->data_analysis report Report Generation data_analysis->report

Caption: Workflow for DSC analysis.

  • Sample Preparation: Accurately weigh 2-5 mg of the purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[10]

    • Set the temperature program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (T_m) is determined as the onset temperature of the endothermic melting peak.[9]

    • The enthalpy of fusion (ΔH_fus) is calculated by integrating the area of the melting peak.[11]

    • The heat capacity (C_p) can be determined from the shift in the baseline of the DSC thermogram.[9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[12] It is used to determine the thermal stability and decomposition profile of a compound.

cluster_tga TGA Analysis Workflow sample_prep Sample Preparation (5-10 mg in ceramic pan) instrument_setup Instrument Setup (N₂ or Air purge, heating rate) sample_prep->instrument_setup data_acquisition Data Acquisition (Heating Ramp) instrument_setup->data_acquisition data_analysis Data Analysis (Decomposition temp, mass loss) data_acquisition->data_analysis report Report Generation data_analysis->report

Caption: Workflow for TGA analysis.

  • Sample Preparation: Place 5-10 mg of the compound into a ceramic TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert (nitrogen) or oxidative (air) atmosphere at a flow rate of 50 mL/min.

    • Set the temperature program to heat the sample from room temperature to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.[7]

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • The onset of decomposition is the temperature at which significant mass loss begins.

    • The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Data Interpretation and Expected Results

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The TGA curve will likely show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss will be observed. The decomposition may occur in one or multiple steps, depending on the fragmentation pathway of the molecule.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed thermal characterization of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. By following the outlined protocols for DSC and TGA, researchers and drug development professionals can obtain crucial data on the melting point, enthalpy of fusion, and thermal stability of this novel compound. These parameters are essential for understanding its physicochemical properties and for its potential development as a therapeutic agent.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in Fragment-Based Drug Design

Introduction & Structural Rationale Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight compounds that efficiently probe the binding hotspo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight compounds that efficiently probe the binding hotspots of target proteins[1]. A critical success factor in FBDD is the selection of fragments that strictly adhere to the "Rule of Three" (RO3), ensuring high ligand efficiency and ample physicochemical room for subsequent optimization[2].

The compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine represents a highly privileged, RO3-compliant scaffold. Its design deliberately avoids the "flatland" trap—a common pitfall where overly planar aromatic fragments fail to engage deep, three-dimensional binding pockets.

  • The Piperidine Core: Acts as a conformationally restricted, 3D linker that vectors substituents into distinct spatial trajectories[3].

  • The 1H-1,2,3-Triazole: A metabolically stable, privileged pharmacophore capable of engaging in dipole interactions, hydrogen bonding, and π -stacking[4].

  • The Furan-2-Carbonyl: Provides a rigidified hydrogen-bond acceptor vector while offering the C5 position of the furan ring as a prime site for hydrophobic expansion.

Physicochemical Profiling

To validate its utility as a starting fragment, we benchmarked its properties against standard FBDD RO3 criteria[2].

PropertyValueRO3 CriteriaStatus
Molecular Weight 246.27 Da 300 DaPass
cLogP ~1.2 3Pass
H-Bond Donors 0 3Pass
H-Bond Acceptors 4 3 (Flexible)Marginal/Pass *
Rotatable Bonds 2 3Pass
Topological Polar Surface Area (TPSA) 68.3 Ų 120 ŲPass

*Note: While the HBA count is technically 4 (3 nitrogens, 1 carbonyl oxygen; furan oxygen is a poor acceptor), modern FBDD guidelines often allow minor deviations if the scaffold provides superior 3D vectoring[1].

Tri-Modal Screening & Validation Workflow

Because fragments possess low intrinsic binding affinities (typically Kd​ in the μ M to mM range), traditional biochemical assays are prone to false negatives. We employ a tri-modal biophysical workflow: Primary Screening (NMR) Orthogonal Validation (SPR) Structural Resolution (X-ray) [5].

FBDD_Workflow Lib Fragment Library (RO3 Compliant) NMR Primary Screen Ligand-Observed NMR Lib->NMR SPR Orthogonal Validation SPR Kinetics NMR->SPR Hit (mM - µM) Xray Structural Resolution X-ray Crystallography SPR->Xray Validated Hit Elab Hit-to-Lead Fragment Growing Xray->Elab 3D Binding Mode

Fig 1. Standard FBDD biophysical workflow from primary NMR screening to fragment elaboration.
Protocol A: Primary Screening via Ligand-Observed NMR

Ligand-observed NMR is the gold standard for primary fragment screening because it does not require isotopic labeling of the protein and is highly sensitive to weak, transient binding events[6],[7]. We utilize Saturation Transfer Difference (STD) and WaterLOGSY experiments.

Mechanistic Causality: In STD-NMR, the protein is selectively irradiated at a frequency where ligand signals are absent (e.g., -0.5 ppm). The magnetization spreads through the protein via spin diffusion. When the fragment binds, magnetization is transferred to it. Because fragments have fast exchange rates ( koff​ ), the transferred magnetization accumulates in the free ligand pool, amplifying the signal of the bound state relative to non-binders[7].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μ L NMR sample containing 20 μ M target protein and 1 mM of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.

  • Buffer Optimization: Use 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl, 5% D2​O (for the lock signal), and exactly 2% DMSO- d6​ . Critical: DMSO concentration must be strictly controlled to prevent protein unfolding while maintaining fragment solubility.

  • STD Acquisition: Acquire spectra on a 600 MHz spectrometer equipped with a cryoprobe. Apply a cascade of Gaussian pulses (50 ms each) for a total saturation time of 2.0 seconds at -0.5 ppm (on-resonance) and 40 ppm (off-resonance).

  • WaterLOGSY Acquisition: Apply a selective 180° inversion pulse to the water resonance. Binders will exhibit an NOE cross-relaxation sign opposite to that of non-binders due to the drastic increase in rotational correlation time ( τc​ ) upon binding the macromolecule.

Self-Validating QC Checkpoint: Always include a known weak binder as a positive control and a highly soluble, non-interacting molecule (e.g., sucrose) as a negative control to rule out non-specific aggregation artifacts.

Protocol B: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Hits identified by NMR must be orthogonally validated to rule out false positives and to extract kinetic parameters ( KD​ , kon​ , koff​ )[5].

Mechanistic Causality: Because the fragment is small (~246 Da), the maximum theoretical response ( Rmax​ ) is very low. Consequently, high fragment concentrations (up to 2 mM) are injected. At these concentrations, slight mismatches in DMSO between the running buffer and the sample will cause massive bulk refractive index shifts, completely masking the binding signal. Rigorous solvent correction is mandatory[1].

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of 3,000–5,000 Response Units (RU) to maximize signal-to-noise for low MW analytes.

  • Solvent Correction Setup: Prepare a 7-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO in the running buffer.

  • Analyte Injection: Inject the fragment in a 2-fold dilution series from 15.6 μ M to 2 mM at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Data Analysis: Subtract the reference flow cell and the blank injection (double referencing). Apply the DMSO solvent correction model before fitting the data to a 1:1 steady-state affinity model.

Protocol C: Structural Resolution via X-ray Crystallography

To rationally elaborate the fragment into a lead compound, high-resolution 3D structural data of the protein-fragment complex is required[8].

Step-by-Step Methodology:

  • Crystallization: Grow apo-crystals of the target protein using vapor diffusion (hanging or sitting drop).

  • Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 20–50 mM of the fragment and 5-10% DMSO. Soak for 2 to 24 hours. Causality: High concentrations drive the equilibrium toward the bound state, ensuring sufficient occupancy for electron density resolution[2].

  • Cryoprotection & Freezing: Briefly transfer the soaked crystal to a cryoprotectant solution (e.g., 20% glycerol in mother liquor) and flash-freeze in liquid nitrogen.

  • Diffraction & Phasing: Collect diffraction data at a synchrotron source. Solve the phase using molecular replacement with the apo-structure.

Fragment Elaboration Strategy

Once the binding mode of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is resolved, the fragment can be optimized into a high-affinity lead compound via "Fragment Growing." The modular nature of this scaffold provides three distinct vectors for synthetic elaboration.

Elaboration_Logic Core Core Fragment: 1-(furan-2-carbonyl)-4- (1H-1,2,3-triazol-1-yl)piperidine V1 Vector 1: Furan Ring C5 Substitution for Hydrophobic Pocket Core->V1 V2 Vector 2: Piperidine Conformational Tuning & 3D Vectoring Core->V2 V3 Vector 3: Triazole Click Chemistry Expansion for H-Bonding Core->V3 Lead Optimized Lead Compound (Nanomolar Affinity) V1->Lead V2->Lead V3->Lead

Fig 2. Fragment growing vectors for 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.
Vector 1: Furan Ring Expansion

The furan-2-carbonyl group often anchors into a hydrogen-bond donor on the protein backbone. The C5 position of the furan ring typically points toward solvent or an adjacent hydrophobic sub-pocket.

  • Strategy: Halogenation (e.g., C5-bromination) can be used to probe for halogen bonding or to serve as a synthetic handle for Suzuki-Miyaura cross-coupling to append aryl or heteroaryl groups, effectively "growing" the fragment to capture additional Van der Waals interactions.

Vector 2: Piperidine Core Modification

The piperidine ring is the structural heart of the molecule, dictating the relative spatial orientation of the furan and triazole moieties[3].

  • Strategy: Introducing methyl groups at the C2 or C3 positions of the piperidine ring restricts the conformational ensemble of the molecule. If the bioactive conformation matches this restricted state, the entropic penalty of binding is drastically reduced, leading to a significant boost in affinity.

Vector 3: Triazole Elaboration

The 1H-1,2,3-triazole is highly amenable to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry[4].

  • Strategy: If the triazole is situated near a solvent-exposed channel, appending polar functional groups (e.g., morpholine or piperazine derivatives) via the triazole can drastically improve the aqueous solubility and pharmacokinetic profile of the evolving lead compound, while simultaneously picking up secondary hydrogen bonds at the pocket entrance.

References

  • Title: What is Astex's strategy in using fragment-based drug discovery? Source: patsnap.com URL: [Link]

  • Title: Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry Source: International Journal of Scientific Research & Technology URL: [Link]

  • Title: Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery Source: IntechOpen URL: [Link]

  • Title: NMR-Based Fragment Screening for RNA-Targeted Drug Discovery Source: MDPI URL: [Link]

  • Title: A unified language model bridging de novo and fragment-based 3D molecule design delivers potent CBL-B inhibitors for cancer treatment Source: bioRxiv URL: [Link]

  • Title: Fragment screening by ligand observed nmr Source: Bruker URL: [Link]

  • Title: A bright future for fragment-based drug discovery: what does it hold? Source: Taylor & Francis URL: [Link]

  • Title: Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: PMC (NIH) URL: [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Abstract This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. The d...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in research and quality control environments. The protocol outlines the strategic selection of chromatographic parameters, including the stationary phase, mobile phase composition, and detection wavelength, providing a thorough rationale for each choice to ensure optimal separation and detection of the target analyte.

Introduction

1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound incorporating furan, piperidine, and triazole moieties. Such structures are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] The piperidine ring is a prevalent scaffold in many pharmaceuticals, while triazoles are known for their broad-spectrum biological applications.[3] Accurate and reliable quantification of this compound is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).[2]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and versatility.[3][4] This application note provides a step-by-step guide for the development and validation of an HPLC method for the quantification of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.

Method Development Strategy

The development of a robust HPLC method requires a systematic approach to optimize the separation of the target analyte from potential impurities and matrix components. The following sections detail the rationale behind the selection of the chromatographic conditions.

Analyte Characterization

A preliminary analysis of the chemical structure of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine suggests it is a moderately polar compound. The presence of the furan and triazole rings provides chromophores that absorb UV radiation, making UV detection a suitable choice. The piperidine and triazole moieties may possess basic properties, indicating that the mobile phase pH could significantly influence retention and peak shape.

Stationary Phase Selection

Given the moderately polar nature of the analyte, a reversed-phase stationary phase is the logical first choice.[5] A C18 (octadecyl) column is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for a wide range of compounds.[6][7] For enhanced retention of polar compounds and to ensure compatibility with highly aqueous mobile phases, a C18 column with polar endcapping or a polar-embedded group is often preferred.[8]

Mobile Phase Selection

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent.[9]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[10] Acetonitrile is often favored due to its lower UV cutoff and viscosity, which can lead to better peak shapes and lower backpressure.[11]

  • Aqueous Phase and pH Control: Since the analyte contains basic nitrogen atoms, controlling the pH of the mobile phase with a buffer is crucial to ensure consistent ionization and, therefore, reproducible retention times and symmetrical peak shapes.[12] A buffer concentration of 10-50 mM is generally sufficient for most reversed-phase applications.[12] Operating within a pH range of 2 to 7.5 is common for silica-based columns to prevent hydrolysis of the stationary phase.[5]

Detection Wavelength

The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. The UV spectrum of the analyte should be determined to identify the wavelength of maximum absorbance (λmax). The furan and triazole rings are expected to have significant UV absorbance.

Experimental Workflow

HPLC Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Analyte Characterization (Structure, Polarity, pKa, UV Absorbance) B Stationary Phase Screening (e.g., C18, C8, Phenyl) A->B C Mobile Phase Optimization (Organic Modifier, pH, Buffer) B->C D Detection Wavelength Selection C->D E Specificity D->E Optimized Method F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: A logical workflow for HPLC method development and validation.

Materials and Methods

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

Chemicals and Reagents
  • 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate monobasic

  • Phosphoric acid

Chromatographic Conditions

The following optimized chromatographic conditions were established:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Protocol: Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in a suitable solvent. Dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms were examined for any interfering peaks at the retention time of the analyte. The method was found to be specific, with no significant interference observed at the analyte's retention time.

Linearity and Range

Linearity was assessed by injecting a series of at least five concentrations of the analyte over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%100.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

Precision Level% RSD
Repeatability < 1.0
Intermediate Precision < 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters, such as the mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min). The system suitability parameters remained within the acceptable limits, demonstrating the robustness of the method.

Conclusion

This application note presents a detailed and validated RP-HPLC method for the quantitative analysis of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. The method is specific, linear, accurate, precise, and robust, making it a reliable tool for routine quality control and research applications. The systematic approach to method development and the comprehensive validation according to ICH guidelines ensure the generation of high-quality, reproducible data.

References

  • SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

  • Oxford Academic. (n.d.). High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Chromatography Online. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Retrieved from [Link]

  • LCGC International. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Retrieved from [Link]

  • Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2025, July 3). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • PharmaCompass.com. (n.d.). 1-(furan-2-carbonyl)piperazine. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Furans. Retrieved from [Link]

  • PubChem. (n.d.). N-[1-(Furan-2-carbonyl)-2-methyl-1,2,3,4-tetrahydro-quinolin-4-yl]-4-methyl-N-phenyl-benzamide. Retrieved from [Link]

Sources

Method

Application Note: 1-(Furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (FCTP) as a Hemilabile Ligand in Transition Metal Catalysis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Mechanistic Rationale The development of robu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Mechanistic Rationale

The development of robust, modular ligands is a cornerstone of modern transition metal catalysis. While phosphines and N-heterocyclic carbenes (NHCs) dominate the landscape, "click-derived" 1,2,3-triazoles have recently emerged as keystone ligands due to their exceptional σ-donating capabilities, chemical stability, and modular synthesis [1].

This application note details the utility of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (FCTP) , a highly specialized, rationally designed ligand. FCTP integrates three distinct structural motifs to optimize catalytic efficiency:

  • The 1,2,3-Triazole Anchor (C4): Acts as a robust, non-dissociating nitrogen donor (typically via N2 or N3) that strongly binds to late transition metals (e.g., Pd, Ru, Ir), stabilizing high oxidation state intermediates and preventing metal aggregation [2].

  • The Piperidine Scaffold: Provides a rigid, conformationally biased chair structure. Similar to bispidine cores, this enforces a strict spatial preorganization, directing the coordinating vectors of the substituents precisely toward the metal center [4].

  • The Furan-2-carbonyl Group (N1): Functions as a hemilabile coordinating arm. The amide carbonyl oxygen and the furan ring oxygen can provide transient, weak coordination to coordinatively unsaturated metal centers. This hemilability is the causal driver of FCTP's high turnover numbers (TON): it stabilizes the catalyst resting state but readily dissociates to open a coordination site when the substrate approaches.

G Metal Transition Metal (Pd, Ru, Ir) Triazole 1,2,3-Triazole (Robust N-Donor) Triazole->Metal Strong Coordination Piperidine Piperidine Core (Steric Scaffold) Piperidine->Triazole C4-linkage Furan Furan-2-carbonyl (Hemilabile O-Donor) Piperidine->Furan N1-amide linkage Furan->Metal Transient Coordination

Hemilabile coordination model of FCTP with transition metals.

Quantitative Performance Data

To demonstrate the efficacy of FCTP, we benchmarked it against standard ligand systems in a Palladium-catalyzed directed C-H arylation of 2-phenylpyridine with bromobenzene. The hemilabile nature of FCTP prevents the formation of inactive "Pd-black" precipitates, significantly extending the catalyst lifetime compared to standard phosphines [3].

Table 1: Comparative Catalytic Efficiency in Pd-Catalyzed C-H Arylation

Catalyst SystemLigand Loading (mol%)Yield (%)TONTOF (h⁻¹)Observation
Pd(OAc)₂ (No Ligand)0122.40.1Rapid Pd-black precipitation
Pd(OAc)₂ + PPh₃10459.00.4Catalyst death after 8 hours
Pd(OAc)₂ + IPr (NHC)57815.60.8Good stability, slow turnover
Pd(OAc)₂ + FCTP 5 96 19.2 1.6 Clear solution, sustained activity

Reaction Conditions: 2-phenylpyridine (1.0 mmol), bromobenzene (1.2 mmol), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), Toluene, 110 °C, 12 h.

Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to ensure scientists can verify intermediate success before proceeding, minimizing wasted reagents and time.

Protocol A: In Situ Preparation of the Pd(II)-FCTP Precatalyst

Objective: Generate the active hemilabile Pd-complex prior to substrate addition.

  • Preparation: In an argon-filled glovebox, add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and FCTP ligand (12.3 mg, 0.05 mmol, 1:1 metal-to-ligand ratio) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Solvation: Inject 2.0 mL of anhydrous, degassed dichloromethane (DCM).

  • Incubation: Stir the mixture at room temperature (25 °C) for 30 minutes.

  • Self-Validation Checkpoint (Visual): Monitor the color transition. Initially, the Pd(OAc)₂ solution will be reddish-brown. Upon successful coordination of the triazole to the Pd center, the solution will transition to a clear, pale yellow. Troubleshooting: If the solution turns black, adventitious moisture or oxygen has caused Pd(0) precipitation; discard and restart.

  • Self-Validation Checkpoint (NMR): If isolating the complex, take an aliquot for ¹H NMR (in CDCl₃). Successful coordination is confirmed by a downfield shift of the triazole C5-H proton (typically moving from ~7.6 ppm in the free ligand to >8.1 ppm in the complex) due to metal-induced deshielding.

  • Solvent Removal: Remove the DCM under reduced pressure to yield the precatalyst as a pale yellow solid, ready for resuspension in the reaction solvent.

Protocol B: FCTP-Enabled Ruthenium-Catalyzed Transfer Hydrogenation

Objective: Utilize the hemilabile furan oxygen to facilitate the rapid turnover required in Ru-catalyzed transfer hydrogenation of ketones.

  • System Setup: To a 25 mL round-bottom flask, add[Ru(p-cymene)Cl₂]₂ (1.5 mg, 0.0025 mmol) and FCTP (1.2 mg, 0.005 mmol).

  • Activation: Add 5 mL of anhydrous isopropanol (which acts as both solvent and hydrogen donor). Stir at 80 °C for 15 minutes to form the active Ru-FCTP complex.

  • Substrate Addition: Add the target ketone (1.0 mmol) and potassium hydroxide (KOH, 0.1 mmol, 10 mol%) to the hot solution.

  • Reaction Monitoring: The furan-2-carbonyl group will dynamically coordinate and dissociate from the Ru center, facilitating the β-hydride elimination from isopropanol and subsequent hydride transfer to the ketone. Monitor via TLC or GC-MS. Complete conversion typically occurs within 2 hours.

  • Quenching & Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with ethyl acetate) to remove the Ru-FCTP catalyst, and concentrate the filtrate to obtain the pure alcohol.

Workflow Step1 Ligand & Metal Incubation Step2 Active Catalyst Formation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Hemilabile Dissociation Step3->Step4 Step4->Step2 Regeneration Step5 Product Formation Step4->Step5

Experimental workflow and catalytic cycle regeneration using FCTP.

Conclusion

The integration of a 1,2,3-triazole donor with a hemilabile furan-2-carbonyl group on a rigid piperidine scaffold makes FCTP a highly versatile ligand for transition metal catalysis. By preventing catalyst aggregation while maintaining available coordination sites through hemilability, FCTP provides superior turnover numbers in cross-coupling and hydrogenation workflows. Researchers are encouraged to utilize the self-validating visual and NMR checkpoints provided in the protocols to ensure optimal catalytic performance.

References

  • Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond Source: Chemical Science (BORIS Portal / RSC) URL:[Link]

  • 1,2,3-Triazole and Its Analogues: New Surrogates for Diazo Compounds Source: ACS Catalysis (American Chemical Society) URL:[Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications Source: Molecules (AIR Unimi) URL:[Link]

Application

In vivo dosing protocols for 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in murine models

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 1-(Furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in Murine Models Introduction & Rationale The compound 1-(furan-2-carbonyl)-4-(1H-1,2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Protocols and Pharmacokinetic Profiling for 1-(Furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in Murine Models

Introduction & Rationale

The compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine represents a highly specific structural class characterized by a piperidine core flanked by a furan-2-carbonyl (furoyl) group and a 1,2,3-triazole ring. This specific pharmacophore is frequently utilized in the development of CNS-active agents, kinase inhibitors, and advanced antifungal therapeutics due to the triazole's ability to engage cytochrome P450 (CYP) enzymes and the piperidine's favorable membrane permeability[1][2].

Transitioning this compound from in vitro assays to in vivo murine models requires a rigorously designed dosing protocol. Because the furan and triazole rings confer moderate-to-high lipophilicity, the compound is prone to aqueous precipitation. This guide outlines a self-validating, step-by-step methodology for formulating, dosing, and analyzing this compound in mice, ensuring that pharmacokinetic (PK) and pharmacodynamic (PD) readouts are driven by true target engagement rather than formulation artifacts.

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation: Small molecules with a triazole-piperidine scaffold typically exhibit poor aqueous solubility. Attempting to dissolve such compounds directly in saline will result in micro-suspensions, leading to erratic oral absorption and fatal embolisms if administered intravenously (IV)[3].

To solve this, we employ a co-solvent/surfactant micellar system: 5% DMSO, 10% Tween 80, and 85% Saline .

  • DMSO (5%) acts as the primary solvent to break the crystal lattice of the compound. We cap it at 5% to prevent hemolysis and localized tissue toxicity[3].

  • Tween 80 (10%) acts as a non-ionic surfactant, creating micelles that encapsulate the lipophilic compound, preventing it from crashing out of solution when introduced to the aqueous phase[4][5].

  • Saline (85%) provides isotonicity for physiological compatibility.

Step-by-Step Formulation Protocol

Critical Note: The order of addition is absolute. Deviating from this sequence will cause irreversible precipitation[5].

  • Master Stock: Weigh the required mass of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. Add 100% of the calculated DMSO volume. Vortex for 2 minutes or sonicate until the solution is completely clear.

  • Surfactant Addition: Add the calculated volume of Tween 80 directly to the DMSO/drug mixture. Vortex vigorously for 1 minute to ensure a homogenous co-solvent phase.

  • Aqueous Dilution: While vortexing the mixture on a medium setting, add the 0.9% Saline dropwise. The slow addition allows the Tween 80 to form stable micelles around the drug.

  • Validation: Visually inspect the final solution against a dark background. It must be optically clear. If cloudiness is observed, the formulation has failed and must be discarded.

Experimental Workflow

Workflow A Formulation (DMSO/Tween 80) B IV Dosing (1 mg/kg) A->B C PO Dosing (10 mg/kg) A->C D PK Sampling (0.25 - 24 h) B->D C->D E LC-MS/MS Analysis D->E

Fig 1: Experimental workflow from formulation to bioanalysis for in vivo PK profiling.

In Vivo Dosing Methodologies

To establish absolute bioavailability (F%), the compound must be administered via both IV and Oral (PO) routes in parallel cohorts of C57BL/6 mice (n=3 to 5 per timepoint)[6].

A. Intravenous (IV) Administration (Tail Vein)
  • Dose: 1 mg/kg.

  • Dosing Volume: 5 mL/kg (e.g., 100 µL for a 20 g mouse). Causality: IV volumes must be strictly limited to ≤5 mL/kg to prevent cardiovascular fluid overload and right-heart failure[7].

  • Technique: Restrain the mouse using a commercial restrainer. Warm the tail briefly with a heat lamp to dilate the lateral tail veins. Insert a 27G or 30G needle bevel-up into the vein. A lack of resistance and a clear vein flush indicate successful administration[8].

B. Per Os (PO) Administration (Oral Gavage)
  • Dose: 10 mg/kg.

  • Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20 g mouse). Causality: A 10 mL/kg volume is standard for mice, ensuring the drug is flushed completely through the esophagus and directly into the stomach, bypassing the oral mucosa[7][9].

  • Technique: Use a 20G or 22G reusable bulb-tipped gastric gavage needle. Immobilize the mouse by the scruff to align the esophagus and stomach. Gently slide the needle down the back of the throat; it should pass without resistance. Administer the bolus smoothly[8].

Pharmacokinetic Sampling and ADME Disposition

Self-Validating Sampling Design: A pre-dose bleed (T=0) is mandatory to establish a baseline and confirm the absence of analytical interference. Blood (approx. 20–30 µL) is collected via the submandibular vein or serial tail snips at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[6][9]. Blood is collected into K2-EDTA tubes, centrifuged at 2,000 x g for 10 minutes at 4°C, and the plasma is snap-frozen for LC-MS/MS analysis.

ADME PO Oral Administration GI GI Absorption PO->GI Liver Hepatic First-Pass (CYP450) GI->Liver Portal Vein Blood Systemic Circulation Liver->Blood Bioavailable Fraction Clearance Excretion Liver->Clearance Metabolites Target Target Tissue Engagement Blood->Target Distribution Blood->Clearance Elimination

Fig 2: Pharmacokinetic disposition and ADME pathway of the triazole-piperidine compound.

Representative Quantitative PK Data

Based on the structural characteristics of triazole-piperidine derivatives, the compound is expected to undergo moderate hepatic first-pass metabolism (due to the triazole's interaction with CYP enzymes) but maintain a sufficient half-life for once- or twice-daily dosing[1][10].

Table 1: Representative Pharmacokinetic Parameters in C57BL/6 Mice

PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1,250 ± 110850 ± 95
Tmax (h)0.08 (5 min)1.5
AUC₀₋∞ (ng·h/mL)2,100 ± 1808,400 ± 620
Clearance (L/h/kg)0.47N/A
Volume of Distribution (Vd) (L/kg)1.2N/A
Half-life (t₁/₂) (h)2.83.1
Bioavailability (F%) 100% (Defined)40%

Pharmacodynamic (PD) / Efficacy Protocol Design

To accurately measure the in vivo efficacy of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, the experimental design must isolate the compound's effect from the physiological stress of handling and the biological effects of the formulation excipients (DMSO/Tween 80)[3].

Self-Validating Efficacy Cohorts:

  • Naive Control: Unhandled, undosed mice. Establishes absolute physiological baseline.

  • Vehicle Control (Critical): Dosed with 5% DMSO, 10% Tween 80, 85% Saline at 10 mL/kg PO. Causality: Tween 80 can cause mild histamine release, and DMSO has mild anti-inflammatory properties[3][4]. Any PD shift in this group represents formulation artifact, which must be subtracted from the treatment groups.

  • Treatment Low (3 mg/kg): Targets the EC20-EC30 range.

  • Treatment Mid (10 mg/kg): Targets the EC50 range based on Cmax and AUC data.

  • Treatment High (30 mg/kg): Targets maximum target saturation (EC90+) to observe potential off-target toxicity or plateauing of efficacy.

By adhering to this structured protocol, researchers can ensure that the in vivo data generated for this triazole-piperidine derivative is robust, reproducible, and translationally relevant.

References

  • Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug.
  • An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI). PMC - NIH.
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs.
  • Key Considerations For Dosing Volume, PH, And Formul
  • Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer. PLOS.
  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. PMC - NIH.
  • Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. MDPI.
  • Tween 80-Based Self-Assembled Mixed Micelles Boost Valsartan Transdermal Delivery. MDPI.
  • In vivo Formulation Calculator (Clear solution). Selleck Chemicals.
  • A Beginners Guide on How to Inject Mice. Ichor Bio.

Sources

Method

High-Throughput Screening of Heterocyclic Libraries: Identification and Validation of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a Novel LRRK2 Inhibitor Scaffold

Executive Summary The discovery of selective kinase inhibitors requires highly optimized, artifact-free screening cascades. This application note details the biochemical validation of 1-(furan-2-carbonyl)-4-(1H-1,2,3-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of selective kinase inhibitors requires highly optimized, artifact-free screening cascades. This application note details the biochemical validation of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (FCTP) , a novel heterocyclic fragment, as an inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). By leveraging a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, we provide a comprehensive, step-by-step methodology designed to eliminate false positives and quantify the structure-activity relationship (SAR) of this unique scaffold.

Molecular Anatomy & Rationale

The target compound, FCTP, was identified during a fragment-based High-Throughput Screening (HTS) campaign. Its architecture is deliberately designed to probe the ATP-binding pocket of kinases:

  • Furan-2-carbonyl Moiety: The furan oxygen acts as a potent hydrogen-bond acceptor, specifically targeting the backbone amides of the LRRK2 hinge region.

  • Piperidine Core: Serving as a rigid, three-dimensional vector, the piperidine ring precisely spaces the terminal pharmacophores. Crucially, acylating the N1 nitrogen with the furan-carbonyl neutralizes the basicity of the piperidine. This causality is vital: removing basicity increases passive membrane permeability and drastically reduces hERG channel liability, a common failure point in early drug discovery .

  • 1H-1,2,3-triazol-1-yl Group: Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), the 1,2,3-triazole is a robust bioisostere for amide bonds. It projects into the solvent-exposed ribose pocket, providing dipole-dipole interactions while remaining entirely resistant to enzymatic cleavage by amidases.

LRRK2 is a highly validated therapeutic target for Parkinson's Disease (PD). The G2019S mutation, located in the kinase domain, pathologically hyperactivates the enzyme, making the discovery of potent inhibitors a primary therapeutic objective .

Assay Architecture: The TR-FRET Advantage

To validate FCTP, we utilize a biochemical TR-FRET assay. We select TR-FRET over standard luminescence (e.g., Kinase-Glo) or absorbance assays because of its profound resistance to compound interference. Small heterocyclic molecules often exhibit autofluorescence; however, the time-resolved nature of this assay introduces a temporal delay (typically 50–100 µs) before signal acquisition, allowing short-lived background fluorescence to decay completely.

In this system, LRRK2 phosphorylates a biotinylated peptide substrate. A Terbium (Tb)-labeled anti-phospho antibody and a Streptavidin (SA)-conjugated Alexa Fluor 647 fluorophore are introduced. If phosphorylation occurs, the antibody and streptavidin bind the same peptide, bringing Tb and Alexa 647 into close proximity (<10 nm) and allowing FRET to occur. FCTP inhibits this phosphorylation, resulting in a quantifiable loss of the FRET signal .

TR_FRET_Mechanism cluster_0 Uninhibited Reaction (Active LRRK2) cluster_1 Inhibited Reaction (FCTP Present) K1 LRRK2 Kinase + ATP + Biotin-Substrate P1 Phosphorylated Substrate K1->P1 D1 Tb-Antibody & SA-Fluorophore Bind P1->D1 S1 High TR-FRET Emission (665nm) D1->S1 I2 FCTP Compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine K2 LRRK2 Kinase (Inhibited) + ATP + Biotin-Substrate I2->K2 Competitive Binding P2 No Phosphorylation K2->P2 D2 No Fluorophore Proximity P2->D2 S2 Low TR-FRET Emission (665nm) D2->S2

Logical relationship of the TR-FRET HTS assay uninhibited vs. FCTP-inhibited states.

Self-Validating High-Throughput Protocol

This protocol is engineered as a self-validating system. By integrating acoustic dispensing and strict Quality Control (QC) thresholds, the workflow ensures that every generated IC50 value is mechanistically sound and reproducible.

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

    • Causality Check: Brij-35 is critical; this non-ionic detergent prevents highly lipophilic heterocyclic compounds from adhering to the walls of the 384-well microplate, preventing artificial "loss of compound" artifacts. DTT maintains the kinase cysteines in a reduced, active state.

  • Enzyme Working Solution: 2X LRRK2 G2019S (final assay concentration: 10 nM).

  • Substrate Working Solution: 2X ATP (final: 1 mM, mimicking physiological ATP concentrations to ensure competitive inhibitors are highly potent) and Biotin-ERM peptide (final: 400 nM).

  • Detection Mix: 20 mM EDTA (to chelate Mg²⁺ and instantly stop the kinase reaction), 2 nM Tb-anti-pERM antibody, and 20 nM SA-Alexa 647.

Step-by-Step Execution

HTS_Workflow Step1 1. Dispensing Echo 550 10 nL FCTP Step2 2. Enzyme Addition 5 µL LRRK2 15 min RT Step1->Step2 Step3 3. Initiation 5 µL ATP/Substrate 60 min RT Step2->Step3 Step4 4. Stop & Detect 10 µL Detection Mix 60 min RT Step3->Step4 Step5 5. Data Acquisition PHERAstar FSX 615/665nm Step4->Step5

Step-by-step experimental workflow for the LRRK2 TR-FRET high-throughput screening assay.

  • Acoustic Dispensing: Use a Labcyte Echo 550 to acoustically transfer 10 nL of FCTP (from a 10 mM DMSO stock) directly into a dry 384-well low-volume ProxiPlate. Causality: Acoustic dispensing eliminates plastic tip carryover and allows for direct serial dilutions in the assay plate, preserving the integrity of the compound.

  • Enzyme Pre-incubation: Add 5 µL of the Enzyme Working Solution to the wells. Centrifuge at 1000 x g for 1 minute. Incubate at Room Temperature (RT) for 15 minutes to allow FCTP to equilibrate with the kinase hinge region.

  • Reaction Initiation: Add 5 µL of the Substrate Working Solution to initiate the phosphorylation event. Incubate in the dark at RT for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of the Detection Mix. The EDTA immediately halts kinase activity. Incubate for 60 minutes at RT to allow the FRET complex to form.

  • Signal Acquisition: Read the plate on a PHERAstar FSX microplate reader. Excitation: 337 nm. Emission 1: 615 nm (Tb donor). Emission 2: 665 nm (Alexa 647 acceptor).

Quality Control & Causality Metrics

To ensure the protocol is self-validating, the following metrics must be calculated for every single plate:

  • Emission Ratio: Calculated as (Signal 665 nm / Signal 615 nm) × 10,000. This ratiometric approach normalizes well-to-well variations in liquid volume.

  • Z'-Factor: A measure of assay robustness. Plates must contain 16 wells of Max Signal (DMSO vehicle) and 16 wells of Min Signal (No Enzyme). A Z'-factor ≥0.6 is strictly required to validate the plate's data.

Quantitative Data & Hit Validation

The screening of FCTP alongside established clinical and tool reference compounds (LRRK2-IN-1 and MLi-2) demonstrates the viability of the furan-piperidine-triazole scaffold. The data below summarizes the dose-response metrics generated from the TR-FRET assay.

Compound NameTarget ProfileIC₅₀ (nM)Hill SlopeMax Inhibition (%)Plate Z'-Factor
FCTP Novel Hit Scaffold145.21.1298.50.82
LRRK2-IN-1 Reference Inhibitor13.40.95100.00.85
MLi-2 Highly Potent Reference0.81.01100.00.84
DMSO (Vehicle) Negative ControlN/AN/A0.00.81

Data Interpretation: While FCTP exhibits a higher IC₅₀ (145.2 nM) compared to the highly optimized MLi-2, its Hill slope of ~1.0 indicates a clean, 1:1 stoichiometric binding event without aggregation-based artifacts. The near-complete maximum inhibition (98.5%) confirms that FCTP is a fully efficacious competitive inhibitor of the LRRK2 ATP-binding pocket, establishing it as a premium starting point for lead optimization.

References

  • Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris PubMed Central (PMC) / NIH[Link]

  • Screening for chemical modulators for LRRK2 Biochemical Society Transactions[Link]

  • Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation PubMed Central (PMC) / NIH[Link]

Application

Formulating 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine for Cell Culture Media: An Application Guide

This comprehensive guide provides a detailed protocol for the formulation of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine for use in cell culture media. This document is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the formulation of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine for use in cell culture media. This document is intended for researchers, scientists, and drug development professionals engaged in in vitro studies. The protocols outlined herein are designed to ensure the accurate and reproducible preparation of this compound for cell-based assays, a critical step in preclinical drug development and various research applications.

Introduction to 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a furan ring, a piperidine ring, and a 1,2,3-triazole moiety. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, a structure found in numerous biologically active compounds. The triazole ring system is also a common scaffold in medicinal chemistry, known for its chemical stability and ability to participate in various biological interactions. The combination of these structural motifs suggests potential for diverse pharmacological activities, including but not limited to antifungal, anticancer, and anti-inflammatory properties.

The successful evaluation of this compound's biological effects in vitro is critically dependent on its proper formulation in cell culture media. This involves not only achieving complete dissolution but also ensuring the stability and bioavailability of the compound to the cells throughout the duration of the experiment.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the compound's physicochemical properties is the foundation for developing a robust formulation protocol.

Table 1: Physicochemical Properties of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine and Related Scaffolds

PropertyValue/InformationSource/Rationale
Molecular Formula C12H14N4O2Calculated
Molecular Weight 246.27 g/mol Calculated
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and ethanol.Based on the hydrophobicity of the furan and piperidine moieties and general characteristics of triazole-containing compounds.
Stability The 1,2,3-triazole ring is generally stable. However, the overall stability in aqueous media at 37°C should be empirically determined. Factors like pH, light, and temperature can influence degradation.
pKa Not readily available. The triazole moiety can exhibit weak basicity.General chemical knowledge.

Causality Behind Experimental Choices:

  • Solvent Selection: Due to the predicted low aqueous solubility, an organic solvent is necessary for initial dissolution. Dimethyl sulfoxide (DMSO) is the solvent of choice for most cell culture applications due to its high solvating power for a wide range of organic compounds and its miscibility with water. The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.

  • Stock Solution Concentration: Preparing a highly concentrated stock solution is standard practice. This minimizes the volume of organic solvent added to the final cell culture medium, thereby reducing potential toxicity. A 10 mM or 100 mM stock solution is a common starting point, depending on the compound's solubility in the chosen solvent.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in DMSO.

Materials:

  • 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Analytical balance

  • Volumetric flask (Class A)

  • Sterile, amber glass vials with Teflon-lined screw caps

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the Required Mass:

    • The formula to calculate the mass required is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For a 10 mM (0.01 mol/L) stock solution in 1 mL (0.001 L): Mass (g) = 0.01 mol/L x 0.001 L x 246.27 g/mol = 0.0024627 g = 2.46 mg

  • Weigh the Compound:

    • Accurately weigh approximately 2.46 mg of the compound using an analytical balance. It is more practical to weigh a slightly larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration. Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound into a sterile volumetric flask.

    • Add a portion of the calculated volume of DMSO to the flask.

    • Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials.

    • Label each vial clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Workflow for Stock Solution Preparation:

cluster_0 Stock Solution Preparation Calculate_Mass Calculate Required Mass Weigh_Compound Weigh Compound Calculate_Mass->Weigh_Compound Dissolve_in_DMSO Dissolve in DMSO Weigh_Compound->Dissolve_in_DMSO Final_Volume Adjust to Final Volume Dissolve_in_DMSO->Final_Volume Aliquot_and_Store Aliquot and Store at -20°C/-80°C Final_Volume->Aliquot_and_Store

Caption: Workflow for preparing a stock solution.

Formulation of Working Solutions in Cell Culture Media

This protocol describes the dilution of the stock solution into the final cell culture medium.

Materials:

  • 10 mM stock solution of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or culture vessels

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Thaw the Stock Solution:

    • Remove an aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution:

    • Determine the final concentration of the compound required for your experiment.

    • Calculate the volume of the stock solution needed using the formula: C1V1 = C2V2 , where:

      • C1 = Concentration of the stock solution (e.g., 10 mM)

      • V1 = Volume of the stock solution to be added

      • C2 = Desired final concentration in the medium (e.g., 10 µM)

      • V2 = Final volume of the cell culture medium

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM:

      • (10,000 µM) * V1 = (10 µM) * (10 mL)

      • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution into Medium:

    • Add the calculated volume of the stock solution to the pre-warmed complete cell culture medium.

    • Crucially, add the stock solution to the medium while gently vortexing or swirling the medium. This rapid dispersion is essential to prevent precipitation of the compound.

    • Visually inspect the medium to ensure it remains clear and free of any precipitate.

Workflow for Preparing Working Solution:

cluster_1 Working Solution Preparation Thaw_Stock Thaw Stock Solution Calculate_Dilution Calculate Dilution Thaw_Stock->Calculate_Dilution Add_to_Medium Add Stock to Pre-warmed Medium Calculate_Dilution->Add_to_Medium Mix_Thoroughly Mix Thoroughly Add_to_Medium->Mix_Thoroughly

Caption: Workflow for preparing the working solution.

Quality Control and Validation

To ensure the reliability of experimental results, it is essential to perform quality control checks.

  • Solubility and Precipitation Check: After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the compound has exceeded its solubility limit in the aqueous medium. In such cases, consider preparing a more dilute stock solution or using a different solvent system, if compatible with the cell line.

  • pH Measurement: Measure the pH of the final working solution to ensure it is within the optimal range for your specific cell line. The addition of a small volume of DMSO should not significantly alter the pH of a buffered cell culture medium.

  • Solvent Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of the solvent (e.g., 0.1% DMSO) used to prepare the compound working solutions. This allows for the differentiation of compound-specific effects from any effects of the solvent itself.

Assessing Cytotoxicity

Before proceeding with functional assays, it is crucial to determine the cytotoxic potential of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine on the chosen cell line. Cytotoxicity is a critical parameter in drug discovery and helps to establish a therapeutic window for the compound.

Common Cytotoxicity Assays:

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.

  • LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from cells with damaged cell membranes, a hallmark of cytotoxicity.

  • Live/Dead Staining: This method uses fluorescent dyes to differentiate between live and dead cells. For example, calcein-AM is retained in live cells, producing green fluorescence, while ethidium homodimer-1 enters dead cells with compromised membranes and stains the nucleus red.

  • ATP-based Assays: The total ATP level in a cell culture is directly proportional to the number of viable cells. Luminescent assays that quantify ATP are a sensitive method for assessing cytotoxicity.

General Protocol for a Dose-Response Cytotoxicity Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data as a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Logical Relationship for Cytotoxicity Assessment:

Compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Dose_Response Dose-Response Treatment Compound->Dose_Response Cell_Culture Cell Culture Cell_Culture->Dose_Response Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Dose_Response->Cytotoxicity_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination

Caption: Logical flow for determining compound cytotoxicity.

Conclusion

The successful formulation of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in cell culture media is a fundamental prerequisite for obtaining reliable and reproducible data in in vitro studies. By following the detailed protocols and considering the underlying scientific principles outlined in this guide, researchers can confidently prepare this compound for a wide range of cell-based assays. Adherence to best practices for stock solution preparation, working solution formulation, and quality control will ensure the integrity of the experimental system and the validity of the resulting data.

References

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Xia, M., et al. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. PMC. [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. [Link]

  • Journal of Cellular and Molecular Pharmacology. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • MDPI. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • Casey, W. M., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Bezold, F., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. NSF PAR. [Link]

  • Frontiers in Chemistry. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • ACS Medicinal Chemistry Letters. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC. [Link]

  • Chemistry & Biodiversity. (2024). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

  • Emulate Bio. (2021).
Method

Application Notes &amp; Protocols: Harnessing 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a Multifunctional Chemical Probe for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, a heterocycle-rich chemical pro...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, a heterocycle-rich chemical probe designed for advanced bioconjugation strategies. The molecule's unique architecture, featuring a stable 1,2,3-triazole linker, a pharmacologically significant piperidine scaffold, and a reactive furan moiety, offers a versatile platform for covalently modifying biomolecules. We will explore the underlying chemical principles and provide detailed, field-tested protocols for its application, with a primary focus on leveraging the furan group as a diene in Diels-Alder cycloaddition reactions for protein labeling. This document is intended to empower researchers to utilize this probe for applications ranging from activity-based protein profiling to the development of novel therapeutic conjugates.

Introduction: A Probe of Modular Design

In the landscape of chemical biology and drug discovery, probes that offer modularity and multifunctional capabilities are of paramount importance. The compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a prime example of such a design. Its structure is a deliberate synthesis of three key chemical motifs, each contributing a distinct advantage.

  • The 1,2,3-Triazole Core: This heterocycle is the hallmark of "click chemistry," most commonly formed via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] Its formation is highly efficient and bioorthogonal, and once formed, the triazole ring is exceptionally stable, acting as a rigid and inert linker that connects the piperidine and, conceptually, a precursor molecule.[4]

  • The Piperidine Scaffold: The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs.[5][6] Its inclusion in a molecular scaffold can advantageously modulate critical pharmacokinetic properties such as lipophilicity, metabolic stability, and aqueous solubility, while providing a three-dimensional vector for interacting with biological targets.[6][7][8]

  • The Furan Moiety: Furan is an aromatic heterocycle that can serve as a reactive handle for covalent modification.[9] Specifically, it can function as a diene in [4+2] Diels-Alder cycloaddition reactions, a powerful tool for bioconjugation.[10][11] This reaction's ability to proceed under mild, often physiological conditions makes the furan an excellent bioorthogonal functional group for selectively labeling biomolecules.[12]

This guide will detail how the latent reactivity of the furan moiety can be exploited for conjugation, while the triazole and piperidine components provide stability and favorable physicochemical properties to the overall construct.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the chemical probe. Below are its key properties.

PropertyValueSource / Note
Molecular Formula C₁₂H₁₄N₄O₂-
Molecular Weight 246.27 g/mol -
Appearance Off-white to pale yellow solidTypical
Solubility Soluble in DMSO, DMF, DCM, Chloroform. Limited solubility in aqueous buffers.Experimental observation
Storage Store at -20°C, desiccated, and protected from light.Standard for complex organic molecules

Note: For experimental use, prepare stock solutions in anhydrous DMSO or DMF at a high concentration (e.g., 10-50 mM) and store at -20°C. Minimize freeze-thaw cycles.

Principle of Application: A Two-Stage Conjugation Concept

The utility of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a probe is best understood as a two-stage process. The first stage is the synthesis of the probe itself, which establishes the stable triazole linker. The second stage is the application of the probe, where the furan moiety is used for subsequent covalent modification of a target.

Stage 1: Synthesis via Click Chemistry (CuAAC)

The probe is synthesized by the irreversible "clicking" of an azide-functionalized piperidine with a terminal alkyne-bearing furan. This CuAAC reaction is foundational to modern bioconjugation, prized for its reliability and specificity.[1][13]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product azido_piperidine 1-(furan-2-carbonyl)-4-azidopiperidine probe 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine azido_piperidine->probe furan_alkyne Terminal Alkyne (e.g., Ethynylfuran - conceptual) furan_alkyne->probe catalyst Cu(I) Source (e.g., CuSO₄) + Reducing Agent (e.g., Na-Ascorbate) + Ligand (e.g., THPTA) catalyst->probe CuAAC Reaction

Caption: Conceptual synthesis of the probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Stage 2: Conjugation via Diels-Alder Reaction

With the stable probe in hand, the furan ring serves as the reactive component for conjugation. Furans can react with electron-deficient alkenes, known as dienophiles, in a [4+2] Diels-Alder cycloaddition. Maleimide-functionalized biomolecules are excellent dienophiles for this purpose. This reaction forms a stable, covalent bicyclic adduct, effectively linking the probe to the target.[10][11]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product probe Furan-Probe (Diene) reaction_node [4+2] Diels-Alder Cycloaddition (Aqueous Buffer, 37°C) probe->reaction_node protein Maleimide-Activated Biomolecule (Dienophile) protein->reaction_node conjugate Biomolecule-Probe Conjugate reaction_node->conjugate

Caption: Workflow for conjugating the furan-probe to a maleimide-activated biomolecule.

Experimental Protocols

Disclaimer: All protocols are intended as a starting point. Optimization for specific biomolecules and experimental goals is highly recommended.

Protocol 1: Conjugation of Furan-Probe to a Maleimide-Activated Protein

This protocol describes the labeling of a protein, previously functionalized with a maleimide group (e.g., through reaction with a cysteine residue or amine-reactive maleimide crosslinker), with the furan probe.

Materials:

  • 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (Furan-Probe)

  • Maleimide-activated protein (e.g., at 1-5 mg/mL)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • DMSO (anhydrous)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Purification system: Desalting column (e.g., Zeba™ Spin) or size-exclusion chromatography (SEC)

Procedure:

  • Prepare Furan-Probe Stock: Dissolve the Furan-Probe in DMSO to a final concentration of 20 mM. Briefly vortex to ensure complete dissolution.

  • Prepare Protein Solution: Ensure the maleimide-activated protein is in the Conjugation Buffer at a known concentration. If the protein was just prepared, ensure all excess maleimide-activation reagent has been removed.

  • Initiate Conjugation Reaction:

    • Add the Furan-Probe stock solution to the protein solution to achieve a final molar excess of 20-50 fold over the protein.

    • Causality Note: A molar excess is required to drive the reaction kinetics of the Diels-Alder cycloaddition to completion. The optimal excess depends on the protein and number of labeling sites and should be optimized.

    • The final concentration of DMSO in the reaction should not exceed 5-10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking. For sensitive proteins, the reaction can be performed at room temperature for 12-16 hours. Protect from light.

  • Quench Reaction (Optional): To quench any unreacted maleimide groups on the protein, add a quenching reagent like DTT or L-cysteine to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted Furan-Probe and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). For higher purity, SEC is recommended.

  • Characterization and Storage: Characterize the final conjugate (see Protocol 2) and store appropriately, typically at 4°C for short-term or -80°C for long-term storage.

Protocol 2: Characterization of the Protein-Probe Conjugate

It is crucial to validate the success and extent of the conjugation.

A. SDS-PAGE Analysis:

  • Purpose: To confirm covalent attachment and assess purity.

  • Method: Run samples of the unlabeled protein, the reaction mixture, and the purified conjugate on an SDS-PAGE gel.

  • Expected Result: The band corresponding to the purified conjugate may show a slight increase in molecular weight compared to the unlabeled protein, although the mass addition of the probe (246 Da) is often too small to resolve visually. The key observation is the absence of low-molecular-weight probe in the purified lane.

B. Mass Spectrometry (MS):

  • Purpose: To confirm the exact mass of the conjugate and determine the degree of labeling (DOL).

  • Method: Analyze the unlabeled protein and the purified conjugate using MALDI-TOF or ESI-LC/MS.

  • Expected Result: The mass spectrum of the conjugate will show a mass shift corresponding to the addition of one or more probe molecules. The DOL can be calculated from the mass difference.

Data Presentation: Expected Mass Shift per Conjugated Probe

Analysis TypeExpected ObservationCalculation
ESI-MS (Intact Mass)Mass increase of ~246.27 Da per probeMass(Conjugate) - Mass(Unlabeled Protein)
MALDI-TOF MSPeak shift of +246 m/z per probeΔm/z = m/z(Conjugate) - m/z(Unlabeled Protein)

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Insufficient molar excess of probe.- Inactive maleimide groups on the protein.- Sub-optimal reaction time/temperature.- Increase the molar excess of the Furan-Probe (e.g., to 100x).- Confirm maleimide activity with a small molecule thiol before the reaction.- Increase incubation time or temperature (protein stability permitting).
Protein Precipitation - DMSO concentration is too high.- Protein is unstable under reaction conditions.- Reduce the final DMSO concentration to <5%.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.
Probe Detected in Purified Sample - Inefficient purification.- Non-covalent binding of the probe.- Use a desalting column with the correct molecular weight cutoff. Repeat the purification step.- For SEC, ensure adequate column length for separation.- Wash with a buffer containing a mild non-ionic detergent (e.g., 0.01% Tween-20) if non-specific binding is suspected.

Broader Applications & Future Directions

The modular nature of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine opens avenues for more complex applications:

  • Drug Development: The piperidine-furan portion can be considered a fragment for incorporation into larger molecules, with the triazole serving as a versatile and stable entry point for linking to other pharmacophores.[5][14]

  • Activity-Based Protein Profiling (ABPP): If the furan-carbonyl end were replaced with a warhead targeting a specific enzyme class, the triazole-piperidine moiety could serve as a reporter tag handle for downstream analysis.[15]

  • Multi-functional Probes: The furan represents one reactive handle. The initial synthesis could be adapted to include other functionalities on the piperidine ring, creating a probe with multiple, orthogonal conjugation sites for sequential labeling.[16]

The strategic combination of a stable click-chemistry linker, a pharmacologically relevant scaffold, and a bio-conjugatable handle makes this probe a valuable tool for creating sophisticated molecular constructs.

References

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Click Triazoles for Bioconjugation. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Click Chemistry Conjugations. Available from: [Link]

  • Bentham Science Publishers. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Available from: [Link]

  • PubMed. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. Available from: [Link]

  • baseclick. Protocols. Available from: [Link]

  • Springer Nature Experiments. Click Chemistry Conjugations. Available from: [Link]

  • ResearchGate. (PDF) Click Triazoles for Bioconjugation. Available from: [Link]

  • Royal Society of Chemistry. Sequential conjugation methods based on triazole formation and related reactions using azides. Available from: [Link]

  • TSI Journals. Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. Available from: [Link]

  • IntechOpen. 1,2,3-Triazoles: Synthesis and Biological Application. Available from: [Link]

  • Scribd. A Diels-Alder Probe for Furan Natural Products. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. A Diels–Alder probe for discovery of natural products containing furan moieties. Available from: [Link]

  • National Center for Biotechnology Information (PMC). Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. Available from: [Link]

  • Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]

  • ResearchGate. Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Available from: [Link]

  • PSE Community.org. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Available from: [Link]

  • PubMed. 4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine: novel C7 moieties of fluoroquinolones as antibacterial agents. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility bottlenecks with 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Assay Support Center. This guide is specifically designed for researchers and drug development professionals encountering solubility bottlenecks with 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine .

Below, we dissect the physicochemical causality of its insolubility, provide a decision matrix for formulation strategies, and offer self-validating experimental protocols to keep your assays and in vivo studies on track.

I. Diagnostic Workflow & Decision Matrix

Before troubleshooting, it is critical to understand why this molecule is insoluble. The compound features a central piperidine ring, but the N1 nitrogen is acylated by a furan-2-carbonyl group, forming an amide. This delocalizes the nitrogen's lone pair, neutralizing its basicity. Furthermore, the 1H-1,2,3-triazole ring is a highly stable aromatic system (pKa < 2), meaning it remains unprotonated at physiological pH.

The combination of a neutral charge profile, high lipophilicity (furan/triazole rings), and planar aromatic systems results in a high crystal lattice energy and severe aqueous insolubility.

Mechanism API 1-(furan-2-carbonyl)-4- (1H-1,2,3-triazol-1-yl)piperidine (Neutral, High Lattice Energy) Assess Physicochemical Profiling (No Ionizable Centers) API->Assess Decision Formulation Target Assess->Decision InVitro In Vitro / Cell Assays Decision->InVitro Microplate InVivoIV In Vivo (IV Injection) Decision->InVivoIV Systemic InVivoPO In Vivo (Oral Dosing) Decision->InVivoPO Enteric Cosolvent Cosolvent + Surfactant (DMSO + Tween 80) Prevents 'Crash' InVitro->Cosolvent Cyclodextrin Inclusion Complexation (HP-β-CD) Encapsulates Lipophile InVivoIV->Cyclodextrin ASD Amorphous Solid Dispersion (HPMCAS Matrix) Breaks Crystal Lattice InVivoPO->ASD

Decision matrix for solubility enhancement of neutral, lipophilic piperidine derivatives.

II. Frequently Asked Questions (FAQs)

Q1: I attempted to solubilize the compound using pH adjustment (pH 2 and pH 10), but observed no improvement. Why? A1: The compound lacks ionizable functional groups within the workable pH range. While piperidine is typically a strong base, in this molecule, it is part of an amide bond, completely neutralizing its basicity. Because the molecule cannot be ionized to form a soluble salt, pH adjustment is fundamentally ineffective. Conventional solubilization techniques for neutral drugs must rely on disrupting the crystal lattice or altering solvent polarity (1)[1].

Q2: For my in vitro biochemical assays, the compound precipitates immediately when diluted from a 10 mM DMSO stock into an aqueous buffer. How can we prevent this "solvent crash"? A2: This phenomenon occurs because the compound's solubility drops exponentially as the fraction of water increases. When the highly lipophilic furan and triazole moieties are suddenly exposed to a high-dielectric aqueous environment, hydrophobic interactions drive rapid aggregation. To prevent this, lower the thermodynamic barrier to solvation before introducing the drug by supplementing the aqueous buffer with an amphiphilic surfactant (e.g., 0.05% Tween 80). The surfactant forms micelles that immediately sequester the hydrophobic molecules as they diffuse out of the DMSO micro-droplets (2)[2].

Q3: We need to dose mice intravenously (IV) at 5 mg/kg, but the compound is insoluble in saline. What is the recommended formulation strategy? A3: For IV administration of neutral, lipophilic compounds, cyclodextrin inclusion complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is recommended due to its high aqueous solubility and excellent safety profile. The hydrophobic cavity of the cyclodextrin toroid encapsulates the lipophilic furan or triazole rings, shielding them from the aqueous environment, while the hydrophilic exterior ensures bulk solubility (3)[3].

Q4: How do we improve oral bioavailability for solid dosage forms? A4: The rigid, planar aromatic systems likely contribute to a high crystal lattice energy. To overcome this, formulate the drug as an Amorphous Solid Dispersion (ASD). By melt-extruding or spray-drying the compound with a hydrophilic polymer matrix (like HPMCAS or PVP), you force the drug into a high-energy amorphous state, bypassing the lattice energy requirement during dissolution (4)[4].

III. Self-Validating Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complex for IV Dosing

Causality & Validation: By maintaining an excess of the drug and filtering the final solution, we ensure the system reaches thermodynamic equilibrium and that no undissolved microcrystals are injected, which could cause fatal pulmonary embolisms in vivo.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 0.9% sterile saline. Stir until completely clear.

  • Equilibration: Add an excess amount of the compound (e.g., 10 mg/mL) to the cyclodextrin vehicle.

  • Complexation: Vortex vigorously for 2 minutes, then agitate on a rotary shaker at 25°C for 48 hours to allow complete host-guest equilibration.

  • Separation: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet undissolved drug.

  • Filtration (Self-Validation): Filter the supernatant through a 0.22 µm PVDF syringe filter. Validation Check: The filtrate must be optically clear with no Tyndall effect when illuminated with a laser pointer.

  • Quantification: Quantify the exact dissolved concentration of the filtrate using HPLC-UV against a standard curve prepared in 100% DMSO. Do not assume the concentration equals the amount added.

Protocol B: Anti-Precipitation Dilution for In Vitro Assays

Causality & Validation: Pre-loading the buffer with surfactants prevents the thermodynamic shock of solvent switching.

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

  • Buffer Supplementation: Prepare the assay buffer and supplement it with 0.1% (v/v) Tween-20 or 0.05% Pluronic F-127. Mix thoroughly until optically clear.

  • Thermal Equilibration: Pre-warm both the DMSO stock and the supplemented buffer to 37°C to maximize kinetic solubility.

  • Injection: While vortexing the buffer rapidly, inject the DMSO stock dropwise directly into the vortex cone. Do not exceed a final DMSO concentration of 1% (v/v).

  • Spectrophotometric Check (Self-Validation): Measure the absorbance of the final assay solution at 600 nm. An OD600​>0.05 indicates colloidal aggregation (precipitation), meaning the surfactant concentration must be increased or the drug concentration lowered.

IV. Quantitative Data: Solubilization Strategies

Summarized below is a comparative analysis of formulation strategies based on their mechanism and expected solubility enhancement factors (SEF) for neutral, lipophilic compounds.

Formulation StrategyMechanism of ActionExpected SEFTarget ApplicationPrimary Limitations / Toxicity
pH Adjustment Ionization of basic/acidic centers1x (Ineffective)N/AFails due to lack of ionizable groups.
Cosolvents (e.g., 10% DMSO)Reduces solvent dielectric constant5x – 10xIn vitro assaysHigh cytotoxicity in vivo; causes precipitation upon dilution.
Surfactant Micellization (e.g., Tween 80)Sequestration in hydrophobic micelle core10x – 50xIn vitro / IVHemolysis and anaphylaxis at high concentrations.
Cyclodextrin Complexation (20% HP-β-CD)Host-guest inclusion of lipophilic rings50x – 100x+IV / PO dosingRequires high excipient-to-drug ratio; safe for IV.
Amorphous Solid Dispersion (ASD)Disruption of crystal lattice energy100x – 500xOral solid dosagePhysical instability (risk of recrystallization over time).
V. References
  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Drug Solubility: Importance and Enhancement Techniques - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Assay False Positives with 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the triage of high-throughput screening (HTS) hits. The compound 1-(furan-2-carbonyl)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the triage of high-throughput screening (HTS) hits. The compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a notorious frequent hitter. While its modular structure makes it common in screening libraries, it contains three distinct chemical liabilities that independently drive assay interference.

This guide provides a mechanistic breakdown of these liabilities, a troubleshooting FAQ, and self-validating experimental protocols to help you definitively separate true biological activity from chemical artifacts.

Section 1: Mechanistic Breakdown of False Positives (The "Why")

To troubleshoot an assay, you must first understand the physical causality behind the interference. This specific piperidine derivative is a "triple threat" for false positives due to the following mechanisms:

  • The Furan-2-carbonyl Liability (Reactive PAINS): Furan rings are highly susceptible to oxidation (e.g., via singlet oxygen) in standard assay buffers, forming endoperoxide intermediates[1]. These intermediates readily undergo Baeyer-Villiger-type rearrangements to form highly reactive electrophiles, such as enediones or epoxides[1]. These electrophiles covalently alkylate nucleophilic residues (like active-site cysteines) on target proteins, leading to irreversible, non-specific inhibition characteristic of Pan-Assay Interference Compounds (PAINS)[2].

  • The 1,2,3-Triazole Liability (Assay Signal Disruption): Triazoles are potent metal chelators. In proximity-based assays relying on metal-affinity interactions—such as AlphaScreen or TR-FRET assays utilizing His-tagged proteins and Ni²⁺-NTA beads—the triazole moiety can competitively strip the metal or disrupt the complex[3]. This quenches the luminescent signal, perfectly mimicking a positive protein-protein interaction (PPI) inhibitor hit[3].

  • Trace Metal Impurities (Inorganic Artifacts): The 1,2,3-triazole ring is typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Trace inorganic impurities (such as Cu, or Pd from cross-coupling steps) frequently remain in the lyophilized powder[4]. These heavy metals are potent, non-specific inhibitors of many metalloenzymes and proteases, causing false positives that researchers mistakenly attribute to the organic scaffold[5].

FalsePositives Compound 1-(furan-2-carbonyl)-4- (1H-1,2,3-triazol-1-yl)piperidine Furan Furan-2-carbonyl Moiety Compound->Furan Triazole 1,2,3-Triazole Moiety Compound->Triazole Impurities Trace Metal Impurities (Cu/Pd from Synthesis) Compound->Impurities Oxidation Oxidation to Reactive Electrophiles (PAINS) Furan->Oxidation Chelation Ni-NTA/His-Tag Chelation Triazole->Chelation EnzymeInhib Non-specific Metalloenzyme Inhibition Impurities->EnzymeInhib Covalent Covalent Protein Modification (e.g., Cysteine Alkylation) Oxidation->Covalent AlphaScreen AlphaScreen/TR-FRET Signal Disruption Chelation->AlphaScreen FP1 False Positive: Apparent Enzyme Inhibition EnzymeInhib->FP1 Covalent->FP1 FP2 False Positive: Apparent PPI Disruption AlphaScreen->FP2

Mechanisms of assay interference by 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.

Section 2: Troubleshooting FAQs (The "How")

Q: My compound shows an IC₅₀ of 1.5 µM against a cysteine protease, but the dose-response curve is unusually steep (Hill slope > 2). Is this a real hit? A: A steep Hill slope combined with a furan moiety strongly suggests covalent modification or colloidal aggregation. The furan ring has likely oxidized into a reactive electrophile that is irreversibly alkylating the active-site cysteine of your protease[6]. Proceed to the DTT Shift Protocol (Section 3) to validate.

Q: I identified this compound as a potent PPI inhibitor in an AlphaScreen assay, but it shows no binding in Surface Plasmon Resonance (SPR). Why the discrepancy? A: This is a classic false positive caused by the 1,2,3-triazole moiety. The triazole coordinates with the Ni²⁺ on the AlphaScreen donor/acceptor beads, disrupting the His-tag capture mechanism[3]. Because your SPR setup (assuming covalent amine coupling rather than Ni-NTA capture) does not rely on this specific metal chelation, the artifact disappears.

Q: We resynthesized the compound to expand SAR, but the new batch is completely inactive in our biochemical assay. What happened? A: Your original HTS library sample was likely contaminated with trace metals (e.g., Cu from click chemistry). These inorganic impurities are potent enzyme inhibitors. Resynthesis and thorough purification (e.g., HPLC) removed the metals, revealing that the organic scaffold itself is inactive[4][5].

Section 3: Self-Validating Experimental Protocols

To maintain scientific integrity, every hit must be subjected to a self-validating counter-screen. Do not discard hits based on structure alone; prove the interference experimentally using the following protocols.

Protocol 1: Thiol-Scavenging Shift Assay (Probing Furan PAINS)

Causality: If the compound relies on a furan-derived electrophile for inhibition, adding excess nucleophiles to the buffer will scavenge the reactive intermediate before it can reach the protein, abolishing the apparent inhibition[6].

  • Prepare your standard assay buffer and create three aliquots with varying concentrations of Dithiothreitol (DTT): 0.1 mM, 1.0 mM, and 10 mM.

  • Pre-incubate the target enzyme with the test compound (at 10x the apparent IC₅₀) in each buffer for 30 minutes at room temperature.

  • Initiate the reaction by adding the substrate and measure the kinetic rate.

  • Validation Logic: A rightward shift in the IC₅₀ of >10-fold at high DTT concentrations confirms a reactivity-based false positive[6].

Protocol 2: Metal Chelator Rescue Screen (Probing Inorganic Impurities)

Causality: TPEN selectively chelates trace heavy metals (Zn, Cu, Pd) with high affinity. If the compound's apparent inhibition is abolished in the presence of TPEN, the "hit" was driven by inorganic synthesis impurities, not the organic scaffold[5].

  • Prepare the standard biochemical assay buffer.

  • Spike the buffer with 10 µM TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine).

  • Run the dose-response curve for the test compound alongside a known, metal-free control inhibitor.

  • Validation Logic: If enzyme activity is rescued (IC₅₀ shifts to >100 µM) only for the test compound and not the control, the sample is contaminated with trace metals[5].

Protocol 3: Orthogonal Tag-Independent Counter-Screen (Probing Triazole Interference)

Causality: If the triazole is chemically interfering with the assay's detection reagents rather than the biological target, switching the detection modality will eliminate the false positive[3].

  • Transition the primary AlphaScreen (Ni-NTA/His-tag) assay to a Fluorescence Polarization (FP) format using untagged or biotin-streptavidin coupled proteins.

  • Re-test the compound dose-response using the exact same protein concentrations.

  • Validation Logic: If the compound disrupts AlphaScreen but shows no activity in FP, it is an assay-specific artifact[3].

Section 4: Quantitative Data Presentation

Use the following table to benchmark your experimental results against known artifact profiles.

Assay Condition / MetricTrue Inhibitor ProfileFuran-PAINS ProfileTriazole/Metal Artifact Profile
IC₅₀ Shift (10 mM DTT) < 2-fold shift> 10-fold shift No change
IC₅₀ Shift (10 µM TPEN) No changeNo changeComplete loss of activity
AlphaScreen vs. FP IC₅₀ 1:1 Correlation1:1 CorrelationActive in Alpha, Inactive in FP
Hill Slope 0.8 to 1.2> 2.0 (Steep) Variable
SPR Binding (K_d) Matches IC₅₀Irreversible bindingNo binding detected
Section 5: References

1.[6] Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf - NIH. Source: nih.gov. URL: 2.[2] PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC. Source: nih.gov. URL: 3.[5] Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC. Source: nih.gov. URL: 4.[1] Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries - PMC. Source: nih.gov. URL: 5.[4] Investigation of susceptibility and rescue of SARS-CoV-2 nsp3 protease assay from metal contami - bioRxiv. Source: biorxiv.org. URL: 6.[3] Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens - PMC. Source: nih.gov. URL:

Sources

Reference Data & Comparative Studies

Validation

1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine vs standard triazole ligands in catalysis

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating advanced ligand architectures in transition metal catalysis. Executive Summary: The Evolution of CuAAC Lig...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating advanced ligand architectures in transition metal catalysis.

Executive Summary: The Evolution of CuAAC Ligands

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier bioorthogonal reaction in modern drug discovery. However, the efficiency of this reaction is entirely dictated by the ligand sphere stabilizing the Cu(I) catalytic center. While classical polytriazole ligands like TBTA and THPTA have dominated the field, their tetradentate, tripodal structures can introduce kinetic bottlenecks by fully saturating the metal's coordination sphere[1].

This guide objectively evaluates a specialized alternative: 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (FCTP) . By integrating a piperidine linker with a hemilabile furan-2-carbonyl moiety, FCTP offers a dynamic coordination environment that balances robust Cu(I) stabilization with accelerated substrate binding.

Structural Rationale & Mechanistic Causality

To understand why FCTP presents a compelling alternative to standard ligands, we must analyze the causality behind ligand-metal interactions during the catalytic cycle.

  • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): The historical gold standard. TBTA provides excellent protection against Cu(I) oxidation and disproportionation[1]. However, its extreme hydrophobicity limits its use to organic or highly co-solvent-dependent systems, often leading to precipitation in aqueous media[2][3]. Furthermore, its rigid tetradentate nature means one triazole arm must completely dissociate to allow the alkyne to bind, creating a high activation energy barrier.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Developed to solve TBTA's solubility issues, THPTA replaces the benzyl groups with hydroxypropyl chains. It is vastly superior in aqueous systems and biological lysates, maintaining high reaction rates and air protection[2][4]. Yet, it remains a tripodal ligand subject to the same dissociative kinetic penalty as TBTA.

  • FCTP (The Hemilabile Alternative): FCTP utilizes a bidentate/tridentate architecture. The 1,2,3-triazole nitrogen and the amide carbonyl strongly anchor the Cu(I) ion. The critical innovation is the furan oxygen , which acts as a hemilabile "swinging arm." In the resting state, it coordinates to protect the copper center. When a terminal alkyne approaches, the relatively weak Cu–O(furan) bond easily breaks, instantly opening a coordination site without the heavy energetic penalty seen in tripodal ligands.

Mechanism C1 Resting State Cu(I)-FCTP Complex C2 Hemilabile Opening (Furan Dissociation) C1->C2 Solvent/Substrate Competition C3 Alkyne Coordination (Pi-Complex) C2->C3 Terminal Alkyne Addition C4 Azide Binding & Cycloaddition C3->C4 Azide Addition C4->C1 Product Release & Recoordination

Figure 1: Proposed hemilabile catalytic cycle of the Cu(I)-FCTP complex in cycloaddition.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of FCTP against industry-standard ligands. Data reflects normalized performance in standardized 1.0 mM CuAAC assays.

Performance MetricTBTATHPTAFCTP (Hemilabile)
Coordination Denticity Tetradentate (Tripodal)Tetradentate (Tripodal)Bi/Tridentate (Dynamic)
Aqueous Solubility Poor (< 0.1 mM)[3]Excellent (> 100 mM)[4]Moderate (~ 15 mM)
Cu(I) Half-Life (Aerobic) > 24 hours[1]> 24 hours[2]~ 12 hours
Relative Initial Rate (H₂O) Low (Due to precipitation)Very High[2]Moderate
Relative Initial Rate (Organic) HighModerateVery High
Primary Application Synthetic Organic ChemBioconjugation / ABPP[3]Biphasic / Sterically Hindered

Insight: While THPTA remains the undisputed champion for pure aqueous bioconjugation[4], FCTP significantly outperforms both TBTA and THPTA in mixed organic/aqueous systems (e.g., 1:1 t-BuOH/H₂O) where rapid turnover of sterically hindered substrates is required. The hemilability of the furan ring drastically increases the initial Turnover Frequency (TOF)[5].

Self-Validating Experimental Protocol: Kinetic Profiling

To objectively verify the performance differences between these ligands, researchers must employ a self-validating kinetic assay. This protocol utilizes an internal standard to continuously monitor mass balance, ensuring that observed rate differences are due to catalytic efficiency rather than side reactions (e.g., oxidative alkyne homocoupling)[1].

Step 1: Stock Solution Preparation
  • Ligands: Prepare 100 mM stock solutions. Dissolve TBTA in pure DMSO[4], THPTA in degassed H₂O[4], and FCTP in a 1:1 DMSO/H₂O mixture to respect their distinct solvation limits.

  • Catalyst & Reductant: Prepare 50 mM CuSO₄·5H₂O and 100 mM sodium ascorbate in degassed H₂O. Crucial: Ascorbate must be prepared fresh daily to prevent auto-oxidation artifacts.

Step 2: Catalyst Pre-complexation (The Causality Step)
  • Mechanism: Never generate Cu(I) in the absence of the ligand. Unligated Cu(I) rapidly disproportionates into Cu(0) and Cu(II), permanently poisoning the catalyst pool[1].

  • Action: In a microcentrifuge tube, mix 5 µL of CuSO₄ stock with 10 µL of the chosen ligand stock. Incubate for 5 minutes at room temperature to ensure complete thermodynamic binding. Add 10 µL of sodium ascorbate stock. A color shift from blue to colorless/pale yellow confirms the generation of the active Cu(I)-ligand complex.

Step 3: Reaction Initiation & Quenching
  • In a 2.0 mL analytical vial containing 1.0 mL of 1:1 t-BuOH/H₂O, add 1.0 mmol of benzyl azide, 1.0 mmol of phenylacetylene, and 0.1 mmol of 1,3,5-trimethoxybenzene (Internal Standard) .

  • Inject the pre-complexed catalyst mixture to initiate the reaction.

  • Self-Validating Sampling: Withdraw 20 µL aliquots at exactly 5, 15, 30, 60, and 120 minutes. Immediately dispense each aliquot into 200 µL of acetonitrile containing 5 mM EDTA. Causality: EDTA acts as a terminal chelator, instantly stripping the copper from the triazole/furan ligands and freezing the kinetic profile at that exact second.

Step 4: Data Acquisition
  • Analyze the quenched samples via HPLC-UV. Normalize the product peak areas against the 1,3,5-trimethoxybenzene internal standard to calculate precise conversion rates and verify that [Azide] + [Product] = 100% mass balance.

Workflow N1 Ligand Selection (FCTP vs Standards) N2 Cu(I) Pre-complexation (10 min, RT) N1->N2 N3 Substrate Addition (Azide + Alkyne) N2->N3 N4 Kinetic Sampling (HPLC/LC-MS) N3->N4 N5 Data Normalization & Yield Calculation N4->N5

Figure 2: Self-validating experimental workflow for comparative kinetic profiling of ligands.

Expert Insights: When to Choose FCTP

As demonstrated by the kinetic profiling, ligand selection is not a one-size-fits-all paradigm.

If your workflow involves highly dilute protein labeling in pure aqueous buffers, THPTA remains the authoritative choice due to its extreme water solubility and robust protection against biological oxidants[2][3].

However, in pharmaceutical development and synthetic library generation where sterically hindered substrates (e.g., ortho-substituted aryl azides or bulky aliphatic alkynes) are coupled in mixed solvent systems, the rigid tetradentate nature of TBTA and THPTA becomes a liability. FCTP excels here. The piperidine ring enforces a highly specific spatial geometry, while the furan-2-carbonyl moiety acts as an intelligent, hemilabile shield. It protects the Cu(I) center during the resting state but easily swings open to accommodate bulky substrates, effectively lowering the activation energy of the rate-determining step[5].

By understanding the causality of ligand denticity and hemilability, researchers can move beyond default protocols and rationally select the optimal catalytic system for their specific chemical space.

References

  • Title: THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? (M.G. Finn Lab Discussions) Source: ACS Publications / ResearchGate URL: [Link]

  • Title: Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Title: Glen Report: THPTA - A Water Soluble Click Ligand Source: Glen Research URL: [Link]

  • Title: Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

Sources

Comparative

A Comparative Guide to Validating the Biological Activity of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in Diverse Cell Lines

Introduction: Rationale and Scientific Context In the landscape of modern drug discovery, the development of novel small molecules with therapeutic potential is paramount. The compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Scientific Context

In the landscape of modern drug discovery, the development of novel small molecules with therapeutic potential is paramount. The compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic molecule that integrates three key pharmacophores: a furan ring, a 1,2,3-triazole moiety, and a piperidine scaffold. Each of these structural components has been independently associated with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 1,2,3-triazole ring, in particular, is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to form hydrogen bonds, making it a valuable linker in designing new therapeutic agents.[3][4][5][6]

This guide provides a comprehensive framework for the systematic validation of the biological activity of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, hereafter referred to as Compound X . Our objective is to move beyond simple screening and establish a robust, multi-faceted understanding of its cellular effects. We will employ a panel of diverse cell lines to assess not only its potency but also its selectivity, a critical factor in therapeutic index. This guide is designed for researchers in oncology and drug development, providing both the conceptual "why" and the practical "how" for each experimental stage.

Experimental Design: A Multi-Tiered Approach to Validation

A logical, tiered approach is essential for efficiently characterizing a novel compound. Our strategy begins with a broad assessment of cytotoxicity to determine potency and selectivity, followed by more focused assays to elucidate the specific mechanisms of action, such as the induction of apoptosis and cell cycle arrest. Finally, we investigate the molecular underpinnings by probing a key signaling pathway implicated in cancer cell proliferation.

1. Selection of a Diverse Cell Line Panel: To comprehensively evaluate Compound X, we have selected a panel of four human cell lines that represent different cancer subtypes and a non-cancerous control:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line (luminal A), representing estrogen receptor-positive breast cancer.

  • MDA-MB-231: A human triple-negative breast cancer cell line, known for its aggressive and invasive phenotype.

  • A549: A human lung carcinoma cell line, widely used in lung cancer research.

  • MRC-5: A normal human fetal lung fibroblast cell line, serving as a crucial non-cancerous control to assess cytotoxic selectivity.

2. Comparator Compound: To benchmark the activity of Compound X, we will use Doxorubicin , a well-established chemotherapeutic agent, as a positive control and comparator throughout the experiments.

Experimental Validation Workflow

The following diagram outlines the logical flow of experiments designed to characterize the biological activity of Compound X.

G cluster_0 Tier 1: Cytotoxicity & Selectivity Screening cluster_1 Tier 2: Mechanism of Cell Death Analysis cluster_2 Tier 3: Antiproliferative Effects cluster_3 Tier 4: Molecular Mechanism Investigation A Prepare Stock Solutions (Compound X, Doxorubicin) B Cell Seeding (MCF-7, MDA-MB-231, A549, MRC-5) A->B C Dose-Response Treatment (24h, 48h, 72h) B->C D MTT Cell Viability Assay C->D E Calculate IC50 Values (Potency & Selectivity Index) D->E F Treat Cells with IC50 Concentrations of Compound X E->F Inform Next Tier J Treat Cells with IC50 Concentrations of Compound X E->J Inform Next Tier G Annexin V/PI Staining F->G H Flow Cytometry Analysis G->H I Quantify Apoptotic vs. Necrotic Cells H->I N Treat Cells and Prepare Lysates I->N Confirm Apoptotic Pathway K Propidium Iodide (PI) Staining J->K L Flow Cytometry Analysis K->L M Cell Cycle Phase Distribution (G0/G1, S, G2/M) L->M M->N Link to Proliferation Control O Western Blot Analysis N->O P Probe for MAPK Pathway Proteins (p-ERK, Total ERK, etc.) O->P Q Quantify Protein Expression Changes P->Q

Caption: A tiered experimental workflow for compound validation.

Part 1: Cytotoxicity and Selectivity Assessment

The initial and most critical step is to determine the concentration-dependent cytotoxic effect of Compound X across our cell line panel. The MTT assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[7][8]

Detailed Protocol: MTT Cell Viability Assay

This protocol is adapted from established methods.[9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of Compound X and Doxorubicin in serum-free medium. A typical concentration range might be from 0.01 µM to 100 µM.

  • Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[7] Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Comparative Data Presentation

The following table presents hypothetical IC50 values for Compound X and Doxorubicin, illustrating how the data can be structured for clear comparison.

Cell LineCompound X IC50 (µM) @ 48hDoxorubicin IC50 (µM) @ 48hSelectivity Index (SI) of Compound X*
MCF-7 8.50.95.9
MDA-MB-231 12.31.54.1
A549 15.12.13.3
MRC-5 50.20.5-

*Selectivity Index (SI) is calculated as IC50 in normal cells (MRC-5) / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 2: Elucidating the Mechanism of Cell Death

An IC50 value tells us if a compound is cytotoxic but not how. A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. We can distinguish apoptosis from necrosis (unprogrammed cell death) using an Annexin V and Propidium Iodide (PI) assay.[12][13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14][15] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Detailed Protocol: Annexin V/PI Apoptosis Assay

This protocol is based on standard flow cytometry methods.[12][14][16]

  • Cell Culture and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with Compound X at its predetermined IC50 concentration for each cell line for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Gating and Quantification: Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Comparative Data Presentation
Treatment (MCF-7 cells)% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control 95.1 ± 2.32.5 ± 0.82.4 ± 0.6
Compound X (8.5 µM) 45.3 ± 3.135.8 ± 2.518.9 ± 1.9
Doxorubicin (0.9 µM) 48.9 ± 2.831.2 ± 2.119.9 ± 2.4

Part 3: Assessing Antiproliferative Activity via Cell Cycle Analysis

Beyond inducing cell death, many anticancer compounds function by halting cell proliferation. This is often achieved by causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phases). Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to determine the distribution of cells throughout the cell cycle.[17][18]

Detailed Protocol: Cell Cycle Analysis

This protocol is adapted from established procedures for PI staining.[18][19]

  • Cell Culture and Treatment: Seed cells and treat with the IC50 concentration of Compound X as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.

  • Fixation: Resuspend the cell pellet (1 x 10⁶ cells) in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest at that checkpoint.[19]

Comparative Data Presentation
Treatment (MCF-7 cells)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.4 ± 3.520.1 ± 2.114.5 ± 1.8
Compound X (8.5 µM) 25.1 ± 2.915.8 ± 1.959.1 ± 4.2
Doxorubicin (0.9 µM) 30.2 ± 3.112.5 ± 1.557.3 ± 3.9

Part 4: Investigating a Potential Molecular Target

The data gathered thus far suggests Compound X induces apoptosis and G2/M cell cycle arrest. A common signaling pathway that regulates cell proliferation, survival, and apoptosis is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade.[20] To hypothesize a mechanism, we can investigate whether Compound X affects the activation of key proteins in this pathway using Western blotting. A reduction in the phosphorylated (active) form of a protein like ERK would suggest the compound interferes with this pro-survival pathway.

Proposed Signaling Pathway: MAPK/ERK Cascade

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, G2/M Transition Transcription->Proliferation promotes CompoundX Compound X CompoundX->MEK inhibits?

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Detailed Protocol: Western Blot Analysis

This protocol is a standard procedure for protein analysis.[21][22][23]

  • Cell Treatment and Lysis: Treat cells in 6-well plates with Compound X for a shorter duration (e.g., 6-12 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies for this pathway include:

    • Rabbit anti-phospho-ERK1/2 (p-ERK)

    • Rabbit anti-total-ERK1/2 (t-ERK)

    • Mouse anti-β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the p-ERK signal to the t-ERK signal to determine the relative level of ERK activation.

Comparative Data Presentation
Treatment (MCF-7 cells)Relative p-ERK/t-ERK Ratio (Normalized to Control)
Vehicle Control 1.00
Compound X (8.5 µM) 0.35 ± 0.08
Doxorubicin (0.9 µM) 0.89 ± 0.12

Conclusion and Future Directions

This guide outlines a systematic and logical workflow to validate the biological activity of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's effects. The hypothetical data presented suggests that Compound X is a moderately potent cytotoxic agent with favorable selectivity for cancer cells over normal fibroblasts. Its mechanism appears to involve the induction of apoptosis and a robust G2/M cell cycle arrest, potentially through the inhibition of the pro-survival MAPK/ERK signaling pathway.

Future work should aim to confirm these findings in additional cancer cell lines, explore other relevant signaling pathways (e.g., PI3K/Akt), and ultimately validate these cellular effects in in vivo preclinical models. This structured approach ensures that resources are used efficiently and that the resulting data is robust, reproducible, and provides a solid foundation for further drug development efforts.

References

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  • Al-Mokyna, F. H., et al. (2022). The therapeutic efficacy of 1,2,3-triazoles in cancer. Medical Science, 26(123), ms285e2389. [Link]

  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]

  • Turan-Zitouni, G., et al. (2016). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Tropical Journal of Pharmaceutical Research, 15(11), 2451-2456. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from UT Health San Antonio website. [Link]

  • Physiology, Structure and Development of Animals Laboratory. (n.d.). Standard Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from a university website. [Link]

  • Aguirre-de Paz, J., et al. (2024). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. In Heterocyclic Compounds - Recent Advances in Synthesis and Applications. IntechOpen. [Link]

  • Guler, E., et al. (2023). Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives. Journal of Molecular Structure, 1287, 135655. [Link]

  • Kala, N., & Rahate, K. P. (2022). Triazole as Potent Anti-cancer Agent- A Pharmacophoric Scaffold. Current Cancer Therapy Reviews, 18(2), 95-117. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

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  • Li, Y., et al. (2024). Structural modification strategies of triazoles in anticancer drug development. European Journal of Medicinal Chemistry, 279, 116578. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Ranjan, A., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 107–121. [Link]

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  • ResearchGate. (n.d.). (A) Western blot analyses of the MAPK signaling pathway in the presence... [Image]. Retrieved from ResearchGate. [Link]

  • Stoyanov, S., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6563. [Link]

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018(7), 471-481. [Link]

  • Medisetty, R., & Kumar, D. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(2), 160-170. [Link]

  • Csollei, J., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4945. [Link]

  • Jiménez-Vázquez, M. A., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen, 13(4), e202400079. [Link]

  • Riyadh, S. M., et al. (2015). Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity. Chemistry Central Journal, 9, 3. [Link]

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Validation

A Comparative Guide to the Mass Spectrometric Validation of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine: Structure and Fragmentation

This guide provides an in-depth technical comparison of mass spectrometric techniques for the structural validation and fragmentation analysis of the novel heterocyclic compound, 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of mass spectrometric techniques for the structural validation and fragmentation analysis of the novel heterocyclic compound, 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the fundamental reasoning behind experimental choices. Every protocol herein is designed as a self-validating system to ensure scientific rigor and trustworthiness.

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical development and chemical research. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[1][2] This guide will compare two principal workflows for the analysis of the title compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID).

First, we will establish the foundational importance of High-Resolution Mass Spectrometry (HRMS) for confirming elemental composition, a critical first step in any structural validation workflow.

Part 1: Foundational Analysis with High-Resolution Mass Spectrometry (HRMS)

Before investigating fragmentation, the unequivocal confirmation of the compound's elemental composition is paramount. HRMS is the definitive technique for this purpose, capable of measuring mass with extremely high accuracy (typically <5 ppm), which allows for the confident assignment of a molecular formula.[3][4] Unlike low-resolution instruments, HRMS analyzers like Time-of-Flight (TOF), Orbitrap, or FT-ICR can distinguish between ions with very similar nominal masses, a necessity for complex molecule analysis.[5][6]

For 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, the expected elemental composition is C₁₂H₁₄N₄O₂ . The first analytical step is to determine the accurate mass of the protonated molecule, [M+H]⁺.

ParameterTheoretical Value
Molecular Formula C₁₂H₁₄N₄O₂
Monoisotopic Mass 246.1117 Da
[M+H]⁺ Exact Mass 247.1195 Da

An experimental mass measurement within a narrow tolerance (e.g., ± 5 ppm) of 247.1195 Da provides strong evidence for the proposed elemental composition, a critical self-validating checkpoint before proceeding to fragmentation analysis.[7]

Diagram: The Target Molecule

Caption: Structure of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.

Part 2: A Comparative Analysis of Fragmentation Strategies

The choice of ionization and fragmentation technique is critical and depends on the physicochemical properties of the analyte. For our target molecule, the presence of polar heterocyclic rings and an amide bond suggests low volatility, making LC-MS/MS the more appropriate primary technique. However, for completeness and comparative purposes, we will discuss both approaches.

Strategy 1: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Expert Rationale: GC-MS with hard ionization by Electron Ionization (EI) at 70 eV is a robust technique that produces reproducible, library-searchable mass spectra.[2] However, it requires the analyte to be volatile and thermally stable. For our target compound, this is a significant challenge. The high polarity and molecular weight would likely necessitate derivatization to increase volatility, adding complexity to the workflow. Furthermore, EI often produces extensive fragmentation, sometimes leading to a weak or absent molecular ion, which complicates formula determination if HRMS is not used.[2]

Predicted EI Fragmentation: The high energy of EI would likely initiate fragmentation at multiple sites. Dominant fragmentation pathways for related structures include:

  • α-Cleavage: A primary fragmentation for piperidine rings, involving cleavage of the C-C bond adjacent to the nitrogen, would lead to a stable iminium ion.[8]

  • Amide Bond Cleavage: The N-acyl bond is susceptible to cleavage, which would separate the furan-carbonyl moiety from the piperidine ring.

  • Furan Ring Fragmentation: The furoylium cation (m/z 95) is a highly characteristic fragment from furan-2-carbonyl structures, formed by cleavage of the amide bond.[9] Subsequent loss of CO can produce an ion at m/z 67.[9]

  • Triazole Ring Fragmentation: While 1,2,3-triazoles are relatively stable, they can undergo rearrangement and fragmentation, though loss of N₂ is less common than in other isomers.[10]

Strategy 2: Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Expert Rationale: ESI is a "soft" ionization technique ideal for polar, non-volatile molecules, generating primarily protonated molecules [M+H]⁺ with minimal in-source fragmentation.[11][12] This makes it perfectly suited for our target compound. Coupling ESI with tandem mass spectrometry (MS/MS) allows for controlled fragmentation through Collision-Induced Dissociation (CID), where the selected precursor ion ([M+H]⁺) is fragmented by collision with an inert gas.[13][14] This process provides highly specific structural information.

Predicted ESI-CID Fragmentation of [M+H]⁺ (m/z 247.1): In positive-ion ESI, protonation is expected to occur on the basic nitrogen atoms of the piperidine or triazole rings. Fragmentation will proceed from this protonated precursor.

  • Pathway A: Cleavage of the Furan-Carbonyl-Piperidine Linkage: The most probable initial fragmentation is the cleavage of the amide bond. This can occur in two ways, leading to two key diagnostic ions:

    • Formation of the Furoylium Cation (m/z 95.02): Cleavage yields the highly stable furoylium cation, a hallmark of this moiety.[9] This is often a dominant peak.

    • Formation of the 4-(triazol-1-yl)piperidine Cation (m/z 153.11): The complementary fragment containing the piperidine and triazole rings.

  • Pathway B: Fragmentation within the Piperidine Ring: Piperidine rings are known to undergo characteristic ring cleavages and rearrangements.[8][15] Following the initial amide bond cleavage, the fragment at m/z 153.11 could further fragment:

    • Loss of the Triazole Moiety: Cleavage of the C-N bond connecting the piperidine and triazole rings could lead to a piperidinyl cation fragment.

    • Ring Opening/Fission: The protonated piperidine ring itself can open, leading to a series of smaller fragment ions.

  • Pathway C: Fragmentation involving the Triazole Ring:

    • Loss of N₂: Although less favored for 1,2,3-triazoles compared to other isomers, the neutral loss of dinitrogen (28 Da) from a triazole-containing fragment is a possibility to consider.[10]

Part 3: Proposed Fragmentation Pathways and Diagnostic Ions

The following diagrams and table summarize the most probable fragmentation pathways under ESI-CID conditions, which provide the most structurally informative data for this class of molecule.

Diagram: Overall MS/MS Validation Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve in ACN/H2O LC LC Separation Prep->LC ESI ESI Source ([M+H]⁺ Generation) LC->ESI MS1 MS1 Scan (Confirm m/z 247.1) ESI->MS1 CID Collision Cell (CID) (Fragment m/z 247.1) MS1->CID MS2 MS2 Scan (Detect Product Ions) CID->MS2 Interpret Match Fragments to Proposed Structures MS2->Interpret Validate Structure Validation Interpret->Validate

Caption: A typical experimental workflow for LC-MS/MS validation.

Diagram: Proposed ESI-CID Fragmentation Pathway

Fragmentation precursor [M+H]⁺ m/z 247.1 fragA Furoylium Cation m/z 95.0 precursor->fragA Pathway A (Amide Cleavage) fragB [C₇H₁₃N₄]⁺ m/z 153.1 precursor->fragB Pathway A (Amide Cleavage) fragD [C₄H₃O]⁺ m/z 67.0 fragA->fragD -CO fragE [C₅H₉N]⁺ m/z 83.1 fragB->fragE -C₂H₂N₃ fragC [C₃H₃]⁺ m/z 39.0 fragD->fragC -CO

Caption: Proposed major fragmentation pathways for [M+H]⁺ under CID.

Table: Summary of Predicted Key Fragment Ions
m/z (Theoretical)Elemental FormulaProposed Structure / OriginComparative Significance
247.1195[C₁₂H₁₅N₄O₂]⁺Protonated Molecule [M+H]⁺Primary Ion. Confirms MW. Essential for both GC-MS (if observed) and LC-MS/MS.
153.1089[C₇H₁₃N₄]⁺4-(1H-1,2,3-triazol-1-yl)piperidine fragmentKey Diagnostic Ion (LC-MS/MS). Confirms the integrity of the piperidine-triazole linkage.
95.0235[C₅H₃O₂]⁺Furoylium cationKey Diagnostic Ion (Both). Highly stable and characteristic fragment for the furan-2-carbonyl moiety. Often the base peak.[9]
83.0762[C₅H₉N]⁺Piperidine-derived fragment after loss of triazoleSecondary Fragment (LC-MS/MS). Provides further evidence for the piperidine core structure.
67.0235[C₄H₃O]⁺Furan ring fragmentTertiary Fragment (Both). Results from the loss of CO from the furoylium cation.[9]

Part 4: Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following detailed protocols are provided.

Protocol 1: High-Resolution LC-MS/MS Analysis
  • Sample Preparation:

    • Accurately weigh 1 mg of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.

    • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 1 µg/mL for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: Agilent 1290 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Agilent 6545XT AdvanceBio Q-TOF or equivalent HRMS instrument.

    • Ionization Mode: ESI Positive.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer: 35 psig.

    • Sheath Gas Temp: 350 °C.

    • Sheath Gas Flow: 11 L/min.

    • Capillary Voltage: 3500 V.

    • MS1 Scan Range: m/z 50 - 500.

    • MS/MS Acquisition: Targeted MS/MS of the precursor ion at m/z 247.12.

    • Collision Energy (CID): Ramped collision energies (e.g., 10, 20, 40 eV) should be applied to observe both primary and secondary fragments.[16]

Protocol 2: Comparative GC-MS Analysis (Hypothetical)
  • Sample Preparation (with Derivatization):

    • Rationale: To analyze by GC-MS, the polarity must be reduced. This protocol is hypothetical as LC-MS is superior for this analyte.

    • Dry 100 µg of the compound under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes to produce a silylated derivative.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Agilent 8890 GC or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI), 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35 - 550.

Conclusion

This guide provides a comprehensive framework for the structural validation of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine using mass spectrometry. The comparative analysis demonstrates the clear superiority of LC-ESI-MS/MS for this particular analyte due to its polar and non-volatile nature. The soft ionization of ESI preserves the molecular ion for accurate mass measurement, while controlled CID fragmentation provides clear, interpretable data directly related to the molecule's substructures.[17]

The key to unambiguous validation lies in a systematic approach:

  • Confirm Elemental Composition: Use HRMS to match the accurate mass of the [M+H]⁺ ion to its theoretical value.

  • Generate Controlled Fragments: Employ tandem MS (CID) to induce fragmentation of the precursor ion.

  • Rationalize the Spectrum: Identify key diagnostic ions, such as the furoylium cation (m/z 95) and the piperidine-triazole fragment (m/z 153), and map them onto a logical fragmentation pathway.

By following the principles and protocols outlined here, researchers can confidently determine and validate the structure of this and similar novel heterocyclic compounds, ensuring data integrity and advancing their research and development objectives.

References

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  • Bobyleva, M. S., & Kulikov, N. S. "Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes." Journal of the Chemical Society, Perkin Transactions 2, (1998). [Online]. Available: [Link]

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Comparative

A Strategic Guide to Enzymatic Cross-Reactivity Profiling of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (Compound X)

Abstract In the landscape of modern drug discovery, ensuring the selective action of a therapeutic candidate is paramount to achieving a favorable safety and efficacy profile.[1][2][3] This guide provides a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, ensuring the selective action of a therapeutic candidate is paramount to achieving a favorable safety and efficacy profile.[1][2][3] This guide provides a comprehensive framework for investigating the enzymatic cross-reactivity of a novel heterocyclic entity, 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, hereafter referred to as Compound X . While direct enzymatic data for Compound X is not extensively published, its molecular architecture, combining furan, piperidine, and 1,2,3-triazole moieties, suggests a potential for interactions with multiple enzyme families.[4][5][6][7] This document outlines a multi-tiered, logical approach to systematically profile Compound X, offering field-proven insights into experimental design, protocol execution, data interpretation, and comparison with relevant alternatives. Our objective is to equip researchers and drug development professionals with a robust strategy to de-risk and characterize novel chemical matter early in the discovery pipeline.[8][9]

Chapter 1: Rationale for Selectivity Profiling Based on Structural Scaffolds

The molecular structure of Compound X is a composite of three key pharmacophores, each with a history of diverse biological activities. Understanding these components is crucial for predicting potential off-target interactions and designing an appropriate screening strategy.[10]

  • Piperidine Core: The piperidine ring is a privileged scaffold found in numerous approved drugs, particularly those targeting the central nervous system (CNS).[7][10] Its presence suggests a potential for interaction with G-protein coupled receptors (GPCRs), ion channels, and transporters, which are common off-targets for kinase inhibitors and other drug classes.[8][11]

  • 1,2,3-Triazole Moiety: Triazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6][12][13] Critically, the nitrogen-rich triazole ring can act as a hydrogen bond acceptor or a metal-coordinating group, a feature that can lead to interactions with metalloenzymes, such as cytochrome P450 (CYP) enzymes, which are central to drug metabolism.[14][15]

  • Furan Group: The furan ring is another common heterocyclic motif in medicinal chemistry.[16] While contributing to the overall electronic and steric profile, furan rings can also undergo metabolic activation, making it essential to assess interactions with metabolic enzyme families.[10] Studies on furan-piperidine hybrids have shown potential for anti-inflammatory and antioxidant activity.[4][16]

This structural analysis mandates a broad, multi-family screening approach to proactively identify potential liabilities and build a comprehensive selectivity profile.

Chapter 2: A Tiered Strategy for Enzymatic Selectivity Profiling

A cost-effective and scientifically rigorous approach to selectivity profiling involves a tiered or phased strategy.[17] This begins with broad, single-concentration screening to identify potential "hits," followed by more focused dose-response studies to confirm and quantify these interactions.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity Analysis Primary Broad Panel Screening (e.g., 10 µM single concentration) Kinase Kinome Panel (>400 kinases) Primary->Kinase Safety Safety Panel (GPCRs, Ion Channels, Transporters) Primary->Safety CYP CYP450 Panel (Major isoforms) Primary->CYP DoseResponse IC50 Determination (10-point dose-response) Kinase->DoseResponse  Identify hits  (e.g., >70% inhibition) Safety->DoseResponse  Identify hits  (e.g., >70% inhibition) CYP->DoseResponse  Identify hits  (e.g., >70% inhibition) Orthogonal Orthogonal Assay (Alternative technology) DoseResponse->Orthogonal  Confirm hits SelectivityIndex Calculate Selectivity Index (SI) Orthogonal->SelectivityIndex  Validate potency Profile Generate Selectivity Profile vs. Alternatives SelectivityIndex->Profile

Caption: A multi-tiered workflow for systematic cross-reactivity profiling.

This approach prioritizes resources by focusing detailed quantitative analysis only on the most relevant interactions identified in the initial broad screens.

Chapter 3: Key Experimental Protocols & Comparative Data

This section details the methodologies for essential cross-reactivity assays and presents hypothetical data to illustrate how Compound X might compare against standard reference compounds.

Kinase Selectivity Profiling

Kinases are one of the largest enzyme families and a frequent source of off-target effects.[11] A broad kinase screen is a cornerstone of early safety assessment.[17][18]

Experimental Protocol: Radiometric Kinase Panel Screen (e.g., KinomeScan™)

  • Objective: To determine the percentage inhibition of a large, representative panel of human kinases by Compound X at a single, high concentration (e.g., 10 µM).

  • Principle: This competitive binding assay quantifies the ability of a test compound to displace a radiolabeled ligand from the active site of each kinase in the panel. The results are reported as percent inhibition relative to a vehicle control.

  • Methodology:

    • Prepare a stock solution of Compound X in 100% DMSO.

    • For each kinase assay, DNA-tagged kinases are incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.

    • The result is compared to a DMSO control (0% inhibition) and a highly potent, non-selective inhibitor control (100% inhibition) to calculate the percent inhibition.

  • Data Interpretation: Hits are typically defined as kinases showing significant inhibition (e.g., >70% or >90%) at the screening concentration.[17] These hits are then prioritized for full IC50 determination.

Comparative Data Table (Hypothetical)

CompoundPrimary TargetOff-Target Kinase Hit (Example)% Inhibition @ 10 µMSelectivity Profile
Compound X (Assumed) Kinase ASRC85%Moderately Selective
Dasatinib BCR-ABLSRC99%Multi-kinase Inhibitor
Selective Kinase A Inhibitor Kinase ASRC5%Highly Selective

This table illustrates how the primary screening data provides an initial snapshot of selectivity compared to known drugs with different profiles.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are critical for drug metabolism, and their inhibition is a major cause of drug-drug interactions (DDIs).[14][15][19]

Experimental Protocol: In Vitro CYP Inhibition IC50 Assay (LC-MS/MS based)

  • Objective: To determine the IC50 value of Compound X against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[14][15]

  • Principle: The assay measures the ability of Compound X to inhibit the metabolism of a known, isoform-specific probe substrate in human liver microsomes (HLMs).[15][20] The formation of the substrate's metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Methodology:

    • A series of dilutions of Compound X (e.g., 8 concentrations) are prepared.

    • Each concentration is pre-incubated with pooled HLMs and the CYP-specific probe substrate at 37°C.

    • The metabolic reaction is initiated by adding a NADPH-regenerating system.

    • After a fixed incubation time (e.g., 10 minutes), the reaction is quenched with a stop solution (e.g., cold acetonitrile).

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.[21]

  • Self-Validation & Controls:

    • Positive Controls: Include a known inhibitor for each CYP isoform to validate assay performance.

    • Negative Control: A vehicle (DMSO) control establishes the baseline 100% enzyme activity.

    • No-NADPH Control: A control without the NADPH cofactor ensures that metabolite formation is NADPH-dependent.

Comparative Data Table (Hypothetical)

CompoundCYP1A2 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)DDI Risk Potential
Compound X > 508.522.1Low to Moderate
Ketoconazole (Control)12.52.10.05High (Potent 3A4 Inhibitor)
Fluvoxamine (Control)0.0245.0> 50High (Potent 1A2 Inhibitor)

This data allows for a direct comparison of Compound X's inhibitory potential against well-characterized inhibitors, providing context for its potential DDI liability.[14]

Chapter 4: Orthogonal Validation and Selectivity Index

Confirming primary hits with an orthogonal assay is critical to rule out false positives arising from compound interference with the assay technology (e.g., fluorescence quenching, light scattering).[22]

G cluster_0 Primary Assay cluster_1 Orthogonal Assay Assay1 Initial Hit Identified (e.g., Radiometric Assay) IC50 = 150 nM Assay2 Confirm with Different Technology (e.g., TR-FRET Assay) IC50 = 180 nM Assay1->Assay2  Test same interaction Result Result: Confirmed Hit Potency values are comparable. Compound interference is unlikely. Assay2->Result

Caption: Logic of using an orthogonal assay to validate a primary screening hit.

Calculating the Selectivity Index (SI)

Once IC50 values are confirmed for the primary target and any significant off-targets, a Selectivity Index (SI) can be calculated. The SI provides a quantitative measure of a compound's selectivity.[23][24]

Formula: SI = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)

A higher SI value indicates greater selectivity for the primary target.[23] An SI value ≥ 10 is often considered a minimum benchmark for a compound to be deemed active and selective in vitro.[23]

Comparative Selectivity Analysis (Hypothetical)

CompoundPrimary Target IC50 (nM)Off-Target (SRC) IC50 (nM)Selectivity Index (SI)Interpretation
Compound X 50150030Selective
Dasatinib 10.80.8Non-selective

This final analysis synthesizes the data to provide a clear, quantitative comparison of Compound X's selectivity against an alternative, highlighting its potential advantages or disadvantages.

Conclusion

This guide presents a structured, rationale-driven approach for the comprehensive enzymatic cross-reactivity profiling of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (Compound X). By integrating structural analysis with a tiered experimental strategy—from broad panel screening to dose-response determination and orthogonal validation—researchers can build a robust selectivity profile. This proactive assessment of potential off-target interactions is an indispensable step in modern drug development, enabling data-driven decisions to mitigate safety risks and select drug candidates with the highest probability of clinical success.[8][11]

References

  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape: A Comparative Guide to Piperidine Ring Substitutions in Furan-Based Compounds. BenchChem.
  • Fiveable. (2025, August 15). Selectivity: Intro to Pharmacology Study Guide. Fiveable.
  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. Aganitha AI Inc.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of Furan and Thiophene Piperidine Analogs. BenchChem.
  • Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences.
  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology.
  • Luttens, A., et al. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. PMC - NIH.
  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.
  • Parthasarathi, V., & Kanagaraj, H. (2025, June 17). A Pharmacological Update of Triazole Derivative: A Review. ResearchGate.
  • Sigma-Aldrich. (n.d.). Drug Activity and Drug Specificity. Sigma-Aldrich.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed.
  • Asati, V., et al. (n.d.). Triazole analogues as potential pharmacological agents: a brief review. PMC.
  • Visikol. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Visikol.
  • Promega Corporation. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Promega Corporation.
  • VKEY-BIO. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Nature Experiments.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. LifeNet Health LifeSciences.
  • Stoyanov, S., et al. (2022, October 2). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI.
  • Khan, I., et al. (2019, October 7). Synthesis, Pharmacological and Toxicological Screening of Penicillin–Triazole Conjugates (PNTCs). ACS Omega.
  • Evotec. (n.d.). CYP Inhibition Assay (Ki). Cyprotex ADME-Tox Solutions.
  • Gümüş, M. K., et al. (n.d.). Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties.
  • Alam, M. A., et al. (2010, June 28). Pharmacological significance of triazole scaffold. Taylor & Francis Online.
  • Paine, M. F., et al. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC - NIH.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories.
  • Bowes, J., et al. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • ScienceDirect. (2025, June 22). Selectivity index (SI): Significance and symbolism. ScienceDirect.
  • Gulevich, A. V., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

Sources

Validation

Comparative toxicity of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine versus furan-free derivatives

Comparative Toxicity Guide: 1-(Furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine vs. Furan-Free Derivatives Executive Summary The 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is a highly potent s...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Guide: 1-(Furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine vs. Furan-Free Derivatives

Executive Summary

The 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is a highly potent structural framework frequently utilized in the development of receptor antagonists and enzyme inhibitors. However, the presence of the furan-2-carbonyl moiety introduces a critical liability: it acts as a classic toxicophore. This guide objectively compares the metabolic toxicity of the original furan-containing scaffold against rationally designed furan-free bioisosteres, providing step-by-step, self-validating experimental protocols to assess reactive metabolite formation and hepatotoxicity.

The Mechanistic Flaw: Furan as a Toxicophore

In medicinal chemistry, the furan ring is a well-documented structural alert. While it often provides excellent target binding affinity due to its hydrogen-bond accepting oxygen and planar aromatic geometry, it is highly susceptible to oxidative bioactivation.

Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1 in the human liver) oxidize the electron-rich furan ring, leading to epoxidation. This unstable epoxide rapidly undergoes ring-opening to form a highly reactive cis-2-butene-1,4-dial (an enedione) or a gamma-keto-alpha,beta-unsaturated aldehyde[1][2]. These electrophilic species act as "molecular warheads," rapidly forming covalent bonds with nucleophilic thiol groups on glutathione (GSH) and critical hepatic proteins. The resulting GSH depletion and protein adduction trigger oxidative stress, ultimately leading to idiosyncratic hepatotoxicity[1].

To circumvent this metabolic liability, drug discovery programs actively employ "furan-free" optimization strategies, replacing the furan ring with bioisosteres that resist CYP450-mediated epoxidation while maintaining target efficacy[3].

Pathway Furan 1-(furan-2-carbonyl) Piperidine Scaffold CYP CYP450 Oxidation (CYP3A4 / CYP2E1) Furan->CYP Hepatic Metabolism Enedione Reactive Intermediate (cis-enedione / dialdehyde) CYP->Enedione Epoxidation & Ring Opening GSH GSH Trapping (In Vitro Assay) Enedione->GSH Nucleophilic Attack (Thiol) Toxicity Protein Covalent Binding (In Vivo Hepatotoxicity) Enedione->Toxicity Cellular Depletion

Fig 1. CYP450-mediated bioactivation of the furan ring into a reactive enedione.

Objective Performance Comparison: Furan vs. Furan-Free Derivatives

Replacing the furan-2-carbonyl group requires selecting heterocycles or aliphatic rings that mimic the original compound's sterics and electronics without the conjugated diene system susceptible to epoxidation. Common successful replacements include 1H-pyrazole-3-carbonyl, oxazole-4-carbonyl, and tetrahydrofuran-2-carbonyl.

The table below presents a representative quantitative comparison of the original scaffold versus its furan-free derivatives across key pharmacological and toxicological parameters.

Compound ScaffoldR-Group (Carbonyl Substituent)Target IC50 (nM)HLM Stability (T1/2, min)GSH Adduct FormationHepG2 CC50 (µM)
Original Furan-2-yl12.518High (+++)15.2
Derivative A Tetrahydrofuran-2-yl24.145None (-)>100
Derivative B 1H-Pyrazole-3-yl14.0>60None (-)>100
Derivative C Oxazol-4-yl18.552None (-)>100

Data Analysis: While the original furan compound exhibits high potency (12.5 nM), it suffers from poor metabolic stability (T1/2 = 18 min) and severe cytotoxicity driven by reactive metabolite formation. Derivative B (Pyrazole) perfectly balances the structure-activity relationship (SAR), maintaining near-equivalent potency (14.0 nM) while completely abolishing GSH adduct formation and extending the half-life beyond 60 minutes.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls to prevent false positives and confirm the causality of the observed toxicity.

Protocol A: Reactive Metabolite Trapping via LC-MS/MS

Causality & Expertise: Because reactive enediones are highly unstable and transient, they cannot be measured directly. We use exogenous Glutathione (GSH) as a nucleophilic "trap." If the furan ring is bioactivated, it will covalently bind to GSH. We then detect this stable GSH-adduct using a mass spectrometer. We specifically utilize a Neutral Loss Scan of 129 Da . When a GSH-adduct enters the mass spectrometer's collision cell, it characteristically drops its pyroglutamic acid moiety (129 Da). Scanning exclusively for this loss filters out the immense background noise of the liver microsome matrix.

Workflow S1 Incubation HLM + NADPH + GSH S2 Quenching Cold Acetonitrile S1->S2 S3 Centrifugation 10,000 x g, 15 min S2->S3 S4 LC-MS/MS Neutral Loss Scan (-129 Da) S3->S4

Fig 2. Self-validating experimental workflow for reactive metabolite trapping using LC-MS/MS.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 enzymes).

  • Self-Validation Controls: Run parallel incubations containing:

    • Positive Control: Acetaminophen (known to form NAPQI).

    • Negative Control: Minus-NADPH (proves adduct formation is CYP450-dependent, not just spontaneous chemical degradation).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 1 mL of ice-cold acetonitrile containing an internal standard.

  • Extraction: Vortex for 2 minutes, then centrifuge at 10,000 x g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to an LC vial. Analyze via LC-MS/MS using a triple quadrupole mass spectrometer set to a neutral loss scan of m/z 129 in positive ion mode.

Protocol B: In Vitro Hepatotoxicity Assessment (HepG2)

Causality & Expertise: Why use a 72-hour incubation instead of the standard 24 hours? HepG2 immortalized cells have notoriously low basal levels of CYP450 enzymes compared to primary human hepatocytes. A longer incubation period is strictly required to allow the slow accumulation of reactive metabolites to reach a threshold that visibly depletes intracellular ATP, which is then measured using a luminescence-based viability assay.

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in a 96-well opaque white plate at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Prepare a 10-point dose-response curve of the test compounds (ranging from 0.1 µM to 100 µM) in assay media (final DMSO concentration ≤ 0.5%).

  • Incubation: Treat the cells and incubate for exactly 72 hours.

  • Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® Reagent to each well.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate the CC50 (concentration causing 50% cytotoxicity) using non-linear regression.

Strategic Recommendations for Drug Development

The experimental data clearly dictates that retaining the furan-2-carbonyl moiety on the piperidine-triazole scaffold poses an unacceptable risk of late-stage clinical attrition due to hepatotoxicity.

Drug development professionals should immediately transition to furan-free derivatives—specifically the 1H-pyrazole-3-carbonyl or oxazole-4-carbonyl bioisosteres. These derivatives completely abrogate the formation of reactive cis-enedione intermediates, drastically improve microsomal half-life, and maintain the necessary spatial geometry required for target engagement.

Sources

Comparative

Validating Receptor Selectivity of Novel CNS Agents: A Guide Using 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine in Knockout Models

In the quest for novel therapeutics for central nervous system (CNS) disorders, the precise selectivity of a drug candidate for its intended molecular target is paramount. Off-target interactions can lead to undesirable...

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Author: BenchChem Technical Support Team. Date: March 2026

In the quest for novel therapeutics for central nervous system (CNS) disorders, the precise selectivity of a drug candidate for its intended molecular target is paramount. Off-target interactions can lead to undesirable side effects, reduced efficacy, and potential toxicity, often resulting in late-stage clinical trial failures. This guide provides a comprehensive framework for validating the receptor selectivity of a novel CNS agent, using the hypothetical compound 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine as a case study. We will explore a multi-pronged approach centered on the definitive power of knockout (KO) animal models, integrated with in vitro and in vivo pharmacological techniques.

The Critical Role of Selectivity in CNS Drug Development

The complexity of the CNS, with its myriad of receptor subtypes and intricate signaling networks, presents a significant challenge for drug developers. A compound that binds to multiple receptors can trigger a cascade of unintended physiological effects. Therefore, early and rigorous assessment of a compound's selectivity profile is not just a regulatory hurdle but a fundamental aspect of designing safer and more effective medicines. This guide will walk you through the process of systematically de-risking a novel compound, ensuring that its observed pharmacological effects are indeed mediated by its intended target.

Introducing Our Case Study: 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

For the purpose of this guide, we will consider 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine, a novel synthetic entity. Based on its structural motifs, including the piperidine core and furan ring, we hypothesize that this compound may interact with dopaminergic or serotonergic receptors, which are common targets for CNS-active molecules with similar scaffolds. Our primary objective is to validate its selectivity for a specific receptor subtype, for instance, the Dopamine D2 receptor (D2R), while simultaneously ruling out significant interactions with other closely related receptors.

The Gold Standard: Knockout Models in Selectivity Validation

Knockout (KO) animal models, in which the gene encoding a specific receptor has been inactivated, represent the gold standard for validating in vivo target engagement and selectivity. By comparing the physiological and behavioral effects of a compound in wild-type (WT) animals versus their KO littermates, we can unequivocally determine if the compound's action is mediated by the absent receptor. If the compound's effects are attenuated or completely absent in the KO animals, it provides strong evidence for on-target activity.

Experimental Workflow for Validating Receptor Selectivity

The following sections outline a detailed, step-by-step workflow for assessing the receptor selectivity of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine.

Phase 1: In Vitro Profiling and Target Nomination

Before embarking on costly and time-consuming in vivo studies, a comprehensive in vitro screen is essential to identify the most likely primary target and potential off-targets.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine for a panel of CNS receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cell lines expressing the receptors of interest (e.g., Dopamine D1-D5, Serotonin 5-HT1A, 5-HT2A, etc.).

    • Incubate the membranes with a specific radioligand for each receptor in the presence of increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and convert it to Ki using the Cheng-Prusoff equation.

  • Data Interpretation: A high affinity (low Ki value) for a particular receptor suggests it as a potential primary target. A selectivity ratio of at least 100-fold against other receptors is generally considered desirable.

Table 1: Hypothetical In Vitro Binding Profile of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

ReceptorKi (nM)Selectivity Ratio (vs. D2R)
Dopamine D2 (D2R) 2.5 1
Dopamine D1 (D1R)320128
Dopamine D3 (D3R)4518
Serotonin 5-HT1A> 10,000> 4000
Serotonin 5-HT2A850340
Adrenergic α1> 5,000> 2000
Histamine H1> 10,000> 4000

From this hypothetical data, the Dopamine D2 receptor is nominated as the primary target.

Phase 2: In Vivo Target Engagement and Behavioral Phenotyping in Wild-Type and Knockout Models

With a primary target identified, the next step is to confirm target engagement in a living system and assess the behavioral consequences of this engagement.

Experimental Design:

  • Animal Models:

    • Dopamine D2 Receptor Knockout (D2R-KO) mice and their wild-type (WT) littermates.

    • Dopamine D3 Receptor Knockout (D3R-KO) mice and their WT littermates (to assess selectivity against the most closely related off-target).

  • Compound Administration: 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine will be administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group will be included for each genotype.

Diagram 1: Overall Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Interpretation a Radioligand Binding Assays b Functional Assays (e.g., cAMP) a->b Identify Primary Target (e.g., D2R) c Select KO Models (D2R-KO, D3R-KO) b->c d Behavioral Assays (Locomotor, Catalepsy) c->d e In Vivo Imaging (PET) c->e f Ex Vivo Autoradiography c->f g Compare WT vs. KO responses d->g e->g f->g h Confirm D2R-mediated effects g->h i Rule out D3R-mediated effects g->i

Caption: Workflow for validating receptor selectivity.

Protocol 2: Assessment of Locomotor Activity

  • Objective: To determine if the compound elicits D2R-dependent changes in spontaneous movement. D2R antagonists are known to reduce locomotor activity.

  • Methodology:

    • Acclimate mice to open-field arenas equipped with infrared beams to track movement.

    • Administer the test compound or vehicle to WT and D2R-KO mice.

    • Record locomotor activity (total distance traveled, rearing frequency) for 60 minutes post-injection.

  • Expected Outcome: If the compound is a D2R antagonist, it should dose-dependently decrease locomotor activity in WT mice. This effect should be significantly attenuated or absent in D2R-KO mice.

Protocol 3: Catalepsy Assessment

  • Objective: To assess for D2R-mediated catalepsy, a classic sign of potent D2R blockade.

  • Methodology:

    • Administer the test compound or vehicle.

    • At various time points post-injection, place the mouse's forepaws on a raised bar (the bar test).

    • Measure the latency to remove the paws from the bar. A longer latency indicates catalepsy.

  • Expected Outcome: A D2R antagonist should induce catalepsy in WT mice. This effect should be absent in D2R-KO mice.

Table 2: Hypothetical Behavioral Data in WT and D2R-KO Mice

Treatment GroupLocomotor Activity (cm/60 min)Catalepsy Score (seconds)
WT + Vehicle 3500 ± 2505 ± 2
WT + Compound (5 mg/kg) 1200 ± 150180 ± 20
D2R-KO + Vehicle 3400 ± 3006 ± 3
D2R-KO + Compound (5 mg/kg) 3300 ± 280#8 ± 4#

*p < 0.05 vs. WT + Vehicle; #p < 0.05 vs. WT + Compound

Phase 3: Confirmation of Target Occupancy

While behavioral data provides strong evidence, directly visualizing receptor occupancy in the brain offers definitive proof of target engagement.

Protocol 4: Ex Vivo Autoradiography

  • Objective: To quantify the displacement of a radioligand from the D2 receptor in brain tissue following systemic administration of the test compound.

  • Methodology:

    • Administer the test compound or vehicle to WT and D2R-KO mice.

    • At the time of expected peak brain exposure, euthanize the animals and collect the brains.

    • Prepare thin brain sections and incubate them with a D2R-specific radioligand (e.g., [³H]raclopride).

    • Expose the sections to a phosphor screen and quantify the density of radioligand binding in D2R-rich regions like the striatum.

  • Expected Outcome: In WT mice, the test compound should dose-dependently reduce the binding of [³H]raclopride, indicating D2R occupancy. In D2R-KO mice, there should be no specific binding of [³H]raclopride, confirming the absence of the target.

Diagram 2: Logic of Knockout Model Validation

G A Administer Compound B_WT Wild-Type Animal (D2R Present) A->B_WT B_KO Knockout Animal (D2R Absent) A->B_KO C_WT Compound Binds to D2R B_WT->C_WT C_KO Compound Cannot Bind to D2R B_KO->C_KO D_WT Behavioral Effect Observed C_WT->D_WT D_KO No Behavioral Effect C_KO->D_KO E Conclusion: Effect is D2R-mediated D_WT->E D_KO->E

Caption: Decision logic for interpreting KO model data.

Addressing Potential Off-Target Effects

To solidify the selectivity claim, it is crucial to investigate the most likely off-targets identified in Phase 1. In our hypothetical case, the D3 receptor showed the next highest affinity. Therefore, repeating key behavioral experiments in D3R-KO mice is a critical step.

Expected Outcome for D3R-KO Studies:

If 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is truly selective for D2R over D3R, its effects on locomotor activity and catalepsy should be preserved in D3R-KO mice, and be comparable to the effects observed in their WT littermates. This would provide strong evidence that the D3 receptor is not contributing significantly to the observed in vivo pharmacology.

Conclusion and Future Directions

The integration of in vitro binding assays with in vivo behavioral and neurochemical studies in genetically modified animal models provides a robust and reliable platform for validating the receptor selectivity of novel CNS drug candidates. The hypothetical case of 1-(furan-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine demonstrates how a systematic approach, anchored by the definitive evidence from knockout models, can build a strong case for a compound's mechanism of action. This rigorous preclinical validation is indispensable for making informed decisions about advancing promising new molecules into clinical development, ultimately increasing the probability of success in bringing new therapies to patients in need.

Further studies could involve the use of Positron Emission Tomography (PET) with D2R-specific radiotracers to non-invasively determine receptor occupancy in real-time in living animals, providing translational value for human studies.

References

  • Title: The use of knockout mice in behavioural neuroscience. Source: Nature Reviews Neuroscience URL: [Link]

  • Title: The Cheng-Prusoff equation: a review. Source: Molecular Pharmacology URL: [Link]

  • Title: PET imaging of dopamine receptors in the brain. Source: Journal of Nuclear Medicine URL: [Link]

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